molecular formula C2H4N4O4 B165591 Nitrobiuret CAS No. 16326-62-8

Nitrobiuret

Cat. No.: B165591
CAS No.: 16326-62-8
M. Wt: 148.08 g/mol
InChI Key: PDMSYILLGCPHSS-UHFFFAOYSA-N
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Description

Nitrobiuret is a useful research compound. Its molecular formula is C2H4N4O4 and its molecular weight is 148.08 g/mol. The purity is usually 95%.
The exact mass of the compound Nitrobiuret is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 79144. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Nitrobiuret suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nitrobiuret including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-carbamoyl-3-nitrourea
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H4N4O4/c3-1(7)4-2(8)5-6(9)10/h(H4,3,4,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMSYILLGCPHSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N)NC(=O)N[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20329008
Record name NITROBIURET
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Molecular Weight

148.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16326-62-8
Record name NSC79144
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Record name NITROBIURET
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Record name 1-NITROBIURET
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Foundational & Exploratory

Advanced Synthesis Protocol: 1-Nitrobiuret via Mixed-Acid Nitration

[1]

Executive Summary

This technical guide details the controlled synthesis of 1-nitrobiuret (CAS: 16326-62-8) via the nitration of biuret using a mixed-acid system (sulfuric/nitric acid). While biuret derivatives are increasingly relevant in high-energy density material (HEDM) research and pharmaceutical intermediate synthesis, the nitration process carries significant risks of thermal runaway and the inadvertent formation of unstable polynitro species (e.g., 1,5-dinitrobiuret).

This protocol prioritizes safety, reproducibility, and purity . It adapts the classical Thiele–Uhlfelder methodology to modern safety standards, utilizing a strictly temperature-controlled mixed-acid environment to favor mononitration while suppressing decomposition pathways.

Part 1: Safety & Hazard Analysis (Critical)

Energetic Material Hazards

Nitrobiuret is an energetic compound.[1][2][3][4][5] While less sensitive than primary explosives, it possesses a decomposition exotherm capable of transitioning to deflagration.

  • Primary Hazard: Thermal runaway during nitration.

  • Secondary Hazard: Inadvertent synthesis of 1,5-dinitrobiuret , which is highly unstable and prone to spontaneous decomposition/explosion if isolated or heated.

  • Decomposition: 1-Nitrobiuret decomposes with gas evolution (NOx, COx) at its melting point (~170–178 °C).

Operational Safety Limits
ParameterLimitConsequence of Excursion
Reaction Temp < 5 °CFormation of dinitrobiuret; oxidative decomposition.
Addition Rate < 1 g/min Localized heating; runaway exotherm.
Quenching Ice ExcessViolent boiling; acid splatter; fume release.

Part 2: Theoretical Framework

Reaction Mechanism

The synthesis proceeds via an electrophilic substitution at the terminal amide nitrogen. The central imide nitrogen is less nucleophilic due to the electron-withdrawing resonance effects of the two flanking carbonyl groups.

  • Activation: Sulfuric acid dehydrates nitric acid to generate the nitronium ion (

    
    ).
    
    
    
  • Attack: The nitronium ion attacks the lone pair of the terminal amine group on the biuret molecule.

  • Deprotonation: Loss of a proton restores neutrality, yielding 1-nitrobiuret.

Reaction Pathway Diagram

The following diagram illustrates the critical decision points in the synthesis pathway.

NitrationPathwayStartBiuret(Solid)MixedAcidMixed Acid(H2SO4/HNO3)< 0°CStart->MixedAcidSlow AdditionIntermediateReaction Matrix(Protonated Species)MixedAcid->IntermediateNitrationMonoProduct1-Nitrobiuret(Target)Intermediate->MonoProductT < 5°CControlledDiProduct1,5-Dinitrobiuret(Unstable/Explosive)Intermediate->DiProductT > 10°CExcess HNO3DecompDecomposition(NOx Gas/Heat)MonoProduct->DecompT > 170°CDiProduct->DecompSpontaneous

Figure 1: Reaction pathway showing the divergence between the stable mononitro product and the unstable dinitro species based on temperature and stoichiometry.

Part 3: Experimental Protocol

Reagents & Equipment
  • Biuret: 10.0 g (Dry, powdered. Purity >97%).

  • Nitric Acid: 8.0 mL (Conc. 70% or d=1.42). Note: Do not use fuming nitric acid unless specifically targeting high-energy variants under blast shielding.

  • Sulfuric Acid: 20.0 mL (Conc. 98%).

  • Ice: ~100 g (Crushed, made from distilled water).

  • Glassware: 100 mL round-bottom flask, thermometer, magnetic stir bar, ice/salt bath.

Step-by-Step Procedure
Phase 1: Acid Activation
  • Place the 100 mL flask in an ice/salt bath and cool to -5 °C.

  • Add 20 mL Conc. H2SO4 .[1]

  • Dropwise, add 8 mL Conc. HNO3 while stirring.

    • Critical: Maintain temperature below 5 °C. The mixing is exothermic.

  • Allow the mixed acid to cool back to -5 °C before proceeding.

Phase 2: Nitration[1]
  • Weigh 10.0 g of Biuret .

  • Add the biuret to the acid mixture in small portions (approx. 0.5 g each) over 30–45 minutes.

    • Observation: The solid will dissolve slowly.

    • Control: If red fumes (NOx) appear or temperature spikes > 5 °C, stop addition immediately and increase cooling.

  • After addition is complete, continue stirring at 0 °C for 30 minutes .

Phase 3: Quenching & Isolation
  • Prepare a beaker with 100 g of crushed ice .

  • Pour the reaction mixture strictly onto the ice (never water into acid) with vigorous stirring.

    • Result: 1-Nitrobiuret will precipitate as a white, flocculent solid.

  • Filter the precipitate immediately using a sintered glass funnel or Büchner funnel.

  • Wash the filter cake with:

    • 3 x 20 mL cold distilled water (to remove acid).

    • 1 x 10 mL cold ethanol (to aid drying).

  • Drying: Air dry on the filter for 1 hour, then dry in a desiccator over CaCl2 or silica gel. Do not use an oven.

Part 4: Characterization & Validation

Physical Properties
PropertyValueNotes
Appearance White crystalline powderYellowing indicates decomposition.
Melting Point 170 – 178 °CDecomposes . Do not use a sealed capillary.
Solubility Soluble in hot water; sparingly in cold.Hydrolyzes in boiling water.
Spectroscopic Validation (Field Check)
  • IR Spectroscopy: Look for characteristic N-NO2 asymmetric stretching bands around 1580–1620 cm⁻¹ and symmetric stretching around 1280–1320 cm⁻¹ . The absence of these bands implies failed nitration.

  • Chemical Test: The product should give a positive reaction with diphenylamine (blue color) indicating the presence of a nitro/nitramine group, distinct from the starting biuret.

Troubleshooting Guide
  • Low Yield: Usually caused by dissolving the product during the quench. Ensure the quench volume is ice-heavy and filtration is rapid.

  • Oily Product: Indicates the formation of impurities or dinitrobiuret. Action: Discard carefully into a large volume of dilute sodium hydroxide to neutralize/decompose.

  • Fuming: If the reaction generates orange fumes during biuret addition, the temperature is too high. The product is likely contaminated with oxidation byproducts.

Part 5: References

  • Thiele, J., & Uhlfelder, E. (1898). Ueber Nitrobiuret und Dinitrobiuret. Annalen der Chemie, 303(1), 93-107. Link (Classic foundation of the synthesis).

  • Ledgard, J. B. (2007). The Preparatory Manual of Explosives. (Provides context on the nitration of ureas and biurets).

  • PubChem. (n.d.).[6] 1-Nitrobiuret Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. (Discusses the stability and mechanisms of N-nitro compounds).

An In-depth Technical Guide to the Synthesis of Nitro-Derivatives of Biuret

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of nitro-derivatives of biuret, particularly mono- and dinitrobiuret, represents a significant area of interest in the field of energetic materials. These compounds, characterized by their nitrogen-rich structures and N-nitro functionalities, are explored for their potential applications as explosives and propellants. This technical guide provides a comprehensive overview of the synthetic pathways to these compounds, focusing on the principles of direct nitration. We delve into the causality behind experimental choices, addressing the delicate equilibrium between nitration and hydrolysis, the critical role of the nitrating medium's acidity, and the challenges associated with the stability and isolation of the products. This document is intended for researchers, chemists, and professionals in drug development and materials science, offering detailed protocols, mechanistic insights, and safety considerations grounded in authoritative scientific literature.

Introduction: The Chemical Landscape of Biuret and its Nitro-derivatives

Biuret (H₂N-CO-NH-CO-NH₂), the condensation product of two urea molecules, serves as a fundamental backbone for the synthesis of various energetic materials.[1][2] Its structure, featuring two amide-like peptide bonds, makes it a target for nitration to introduce energetic nitro groups (-NO₂). The resulting N-nitro compounds, such as nitrobiuret and dinitrobiuret, are of particular interest due to their high nitrogen and oxygen content.[3]

The chemistry of nitration is a cornerstone of organic synthesis for producing energetic materials, pharmaceuticals, and other valuable molecules.[4] Unlike the well-studied nitration of urea, the nitration of biuret presents unique complexities.[1][2] The reaction is characterized by a sensitive equilibrium between the starting materials, the mono-nitrated product, and the di-nitrated product. This equilibrium is heavily influenced by the acidity of the reaction medium and the concentration of nitric acid.[1][2] Furthermore, the products, especially dinitrobiuret, exhibit significant hydrolytic instability, which complicates their isolation and handling.[1][2]

This guide will explore the direct nitration of biuret as the primary synthetic route, detailing the mechanisms, reaction conditions, and practical laboratory procedures.

The Mechanism of Nitration: Activating the Electrophile

The direct nitration of biuret proceeds via an electrophilic substitution mechanism. The key to this reaction is the generation of a potent electrophile, the nitronium ion (NO₂⁺). In a typical nitrating mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), sulfuric acid acts as a catalyst, protonating nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.

The nitronium ion then attacks one of the nitrogen atoms of the biuret molecule. The amide groups in biuret are electron-withdrawing, which deactivates the nitrogen atoms to some extent, necessitating strong nitrating conditions.

Nitration_Mechanism HNO3 HNO₃ Protonated_HNO3 H₂NO₃⁺ HNO3->Protonated_HNO3 + H⁺ (from H₂SO₄) H2SO4_1 H₂SO₄ H2SO4_1->Protonated_HNO3 H2SO4_2 H₂SO₄ Biuret Biuret (H₂N-CO-NH-CO-NH₂) Intermediate_Complex [Biuret-NO₂]⁺ Complex Biuret->Intermediate_Complex Nitronium NO₂⁺ (Nitronium Ion) Protonated_HNO3->Nitronium - H₂O Nitronium->Intermediate_Complex Electrophilic Attack HSO4 HSO₄⁻ H3O H₃O⁺ Nitrobiuret Nitrobiuret Intermediate_Complex->Nitrobiuret - H⁺

Caption: General mechanism for the electrophilic nitration of biuret.

Synthetic Pathways and Experimental Protocols

The synthesis of nitro-derivatives of biuret is primarily achieved through direct nitration using nitric acid or mixed acids. The degree of nitration—whether it yields mononitrobiuret or dinitrobiuret—is a direct function of the reaction conditions.

Synthesis of Mononitrobiuret

Mononitrobiuret is typically formed under milder nitrating conditions compared to its dinitro counterpart. The reaction involves the introduction of a single nitro group onto the biuret backbone.

Synthesis of Dinitrobiuret (DNB)

Dinitrobiuret is a more powerful energetic material and its synthesis requires more forceful conditions. A fast and nearly quantitative conversion to dinitrobiuret can be achieved using highly concentrated nitric acid (99-100%) or a potent mixed acid system (e.g., 49.5% H₂SO₄ and 49.5% HNO₃).[1][2]

However, these aggressive conditions also promote the decomposition of the dinitrobiuret product.[1][2] In 99% HNO₃ at 25°C, dinitrobiuret is observed to decompose within 30 minutes.[1][2] This inherent instability necessitates careful temperature control and rapid isolation. A common synthetic route involves the nitration of mononitrobiuret, which serves as a more stable precursor for the second nitration step.[3]

Trustworthiness of Protocol: The following protocol is a self-validating system. It emphasizes low-temperature control to mitigate the decomposition of the highly unstable dinitrobiuret. The isolation and purification steps are designed to remove residual acids and byproducts, which is critical for the safety and stability of the final energetic compound. Characterization via spectroscopy confirms the identity and purity of the synthesized material.

Experimental Protocol: Synthesis of Dinitrobiuret from Mononitrobiuret [3]

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place a pre-determined quantity of mononitrobiuret.

  • Cooling: Cool the flask in an ice-salt bath to maintain a temperature between -5°C and 0°C.

  • Nitration: Slowly add 100% nitric acid to the stirred mononitrobiuret, ensuring the temperature does not exceed 0°C. The addition should be dropwise to control the exothermic reaction.

  • Reaction: After the addition is complete, continue stirring the mixture at low temperature for a specified duration (e.g., 30-60 minutes) to ensure complete nitration.

  • Isolation: Pour the reaction mixture carefully onto crushed ice. The dinitrobiuret will precipitate as a white solid. This step is critical as it quenches the reaction and dilutes the acid, reducing the risk of product decomposition.

  • Filtration: Filter the precipitated solid using a Büchner funnel and wash thoroughly with cold deionized water until the washings are neutral to pH paper. This removes any residual acid.

  • Drying: Dry the product under vacuum at a low temperature. Caution: Do not heat dinitrobiuret, as it is thermally sensitive. A method involving the evaporation of nitric acid under vacuum has been reported but is considered dangerous due to spontaneous heating and decomposition.[2]

  • Characterization: Characterize the final product using IR, Raman, and multinuclear NMR spectroscopy to confirm its structure and purity.[3]

DNB_Synthesis_Workflow Start Mononitrobiuret Reaction Nitration Reaction (-5 to 0 °C) Start->Reaction NitratingAgent 100% HNO₃ NitratingAgent->Reaction Quench Pour onto Crushed Ice Reaction->Quench Precipitate Dinitrobiuret Precipitate Quench->Precipitate Filter Filter & Wash (Cold H₂O) Precipitate->Filter Dry Vacuum Dry (Low Temp) Filter->Dry Characterize Spectroscopic Characterization (IR, NMR) Dry->Characterize FinalProduct Pure Dinitrobiuret Characterize->FinalProduct

Caption: Experimental workflow for the synthesis of dinitrobiuret.

Challenges: Hydrolytic Instability and Isolation

A significant challenge in the synthesis of biuret nitro-derivatives is their low hydrolytic stability.[1][2] Dinitrobiuret, in particular, is highly susceptible to hydrolysis, which can revert it back to nitrobiuret or even biuret in acidic solutions.[2] This instability, coupled with its high solubility in the nitrating mixtures, makes isolation from the reaction bulk difficult.[1][2] Therefore, rapid quenching and careful washing are paramount to achieving a good yield of the desired product.

Synthesis and Properties of Nitro-Derivative Salts

To overcome the inherent instability of nitro- and dinitrobiuret, they are often converted into their corresponding salts.[1][2] Dinitrobiuret, for instance, can be deprotonated to form stable salts with various cations.[3] These salts are generally more thermally stable and easier to handle than their parent compounds.

Experimental Protocol: General Synthesis of Nitro- and Dinitrobiuret Salts [1][3]

  • Dissolution: Dissolve an equimolar amount of the nitrobiuret or dinitrobiuret in a suitable solvent, such as methanol.

  • Base Addition: In a separate flask, dissolve an equimolar amount of the desired base (e.g., potassium hydroxide, ammonium hydroxide, hydrazine hydrate) in methanol.

  • Precipitation: Add the base solution to the nitrobiuret solution while stirring. The corresponding salt will precipitate out of the solution.

  • Isolation: Filter the precipitated salt, wash with a small amount of cold methanol, and dry under vacuum.

  • Identification: Identify the resulting salt using IR spectroscopy and titration.[1]

Data Presentation: Properties of Biuret Nitro-Derivatives and Their Salts

The thermal stability of these energetic compounds is a critical parameter. The flash point provides a measure of the temperature at which the material can ignite.

CompoundFlash Point (°C, heating at 4°C/min)
Nitrobiuret132
Hydrazinium salt of nitrobiuret132
Ammonium salt of nitrobiuret147
Potassium salt of nitrobiuret177
Dinitrobiuret90
Hydrazinium salt of dinitrobiuret95
Ammonium salt of dinitrobiuret120
Potassium salt of dinitrobiuret127

Table derived from data presented in Yudin, N.V., et al. (2015).[2]

As the data indicates, the stability of dinitrobiuret and its salts is very low.[2] While the salts of nitrobiuret show higher thermal stability, they are still sensitive compounds that must be handled with appropriate care.[2]

Conclusion and Future Outlook

The synthesis of nitro-derivatives of biuret is a field that requires a deep understanding of reaction kinetics, equilibria, and the stability of energetic materials. Direct nitration with mixed acids remains the most viable route, but it is a process governed by a delicate balance of factors. The acidity of the nitrating medium dictates the product distribution, while the inherent instability of the nitro-derivatives, particularly dinitrobiuret, presents significant challenges for isolation and handling.

The conversion of these compounds into more stable salts is a crucial strategy for their practical application. Future research may focus on developing safer and more efficient synthetic methods, perhaps utilizing flow chemistry to better control reaction parameters and mitigate the risks associated with handling these high-energy materials, similar to advancements made in the synthesis of other explosives like TNT.[5] Further investigation into the performance characteristics of these compounds and their salts will continue to define their role in the next generation of energetic materials.

References

  • Yudin, N.V., Laktyuhin, D.A., & Zbarsky, V.L. (2015). SYNTHESYS OF NITRO-DERIVATIVES OF BIURUT AND THEIR SALTS. ResearchGate. [Link]

  • Yudin, N.V., Laktyuhin, D.A., & Zbarsky, V.L. (2015). SYNTHESYS OF NITRO-DERIVATIVES OF BIURUT AND THEIR SALTS. Full-text document.
  • Kyprianou, D., et al. (2020). Synthesis of 2,4,6-Trinitrotoluene (TNT) Using Flow Chemistry. Molecules. [Link]

  • Klapötke, T.M., et al. (n.d.). dinitrobiuret and its salts. Sciencemadness.org. [Link]

  • Sepehrmansourie, H., & Zarei, M. (2023). Advanced Methods for the Synthesis of Nitro Compounds. Organic Chemistry Research. [Link]

Sources

An In-Depth Technical Guide to the Hydrolysis of Nitro Derivatives of Biuret

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the hydrolysis of nitro derivatives of biuret, specifically focusing on 1-nitrobiuret and 1,5-dinitrobiuret. The document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the synthesis of these compounds, the kinetics and mechanisms of their hydrolytic decomposition, and detailed experimental protocols for their study. The guide emphasizes the causality behind experimental choices and provides a framework for robust scientific investigation in this area. While our understanding of the acidic hydrolysis of these compounds is developing, the behavior under alkaline conditions presents a more complex and less understood degradation pathway.

Introduction: The Significance of Nitro Derivatives of Biuret

Nitro derivatives of biuret are energetic materials that have garnered interest in the field of high-energy compounds.[1][2] Their synthesis and characterization are crucial for understanding their stability and potential applications. The hydrolysis of these compounds is a key decomposition pathway that dictates their shelf-life, environmental fate, and compatibility with other materials. A thorough understanding of their hydrolytic stability is therefore paramount for their safe handling, storage, and application.

This guide will focus on the two primary nitro derivatives: 1-nitrobiuret and 1,5-dinitrobiuret. We will explore their synthesis from biuret and the subsequent investigation of their hydrolytic decomposition under both acidic and basic conditions.

Synthesis of Nitro Derivatives of Biuret

The synthesis of nitro and dinitrobiurets begins with the preparation of biuret from urea, followed by a controlled nitration process.

Synthesis of Biuret from Urea

Biuret is synthesized by the controlled thermal decomposition of urea.[3]

Reaction: 2 CO(NH₂)₂ → H₂N-CO-NH-CO-NH₂ + NH₃

Protocol:

  • Place urea in a beaker and heat it to approximately 150°C.[4]

  • Maintain this temperature for about 6 hours, or until the molten urea becomes slightly cloudy, indicating the formation of biuret and the evolution of ammonia.[3][4]

  • Allow the mixture to cool and solidify.

  • The crude biuret can be purified by recrystallization from hot water.[3]

Causality: The temperature is controlled to favor the condensation of two urea molecules to form biuret. At higher temperatures (around 175°C), the formation of cyanuric acid becomes more prevalent.[4]

Nitration of Biuret to 1-Nitrobiuret and 1,5-Dinitrobiuret

The nitration of biuret can yield either 1-nitrobiuret or 1,5-dinitrobiuret, depending on the reaction conditions. The nitration process is an equilibrium-driven reaction, with the product distribution dependent on the acidity of the nitrating mixture and the concentration of nitric acid.[1][2]

Reaction Scheme:

Nitration Biuret Biuret NitroBiuret 1-Nitrobiuret Biuret->NitroBiuret + HNO₃ / H₂SO₄ DinitroBiuret 1,5-Dinitrobiuret NitroBiuret->DinitroBiuret + HNO₃ / H₂SO₄

Figure 1: Nitration pathway of biuret.

Synthesis of 1-Nitrobiuret and 1,5-Dinitrobiuret:

The synthesis of nitro and dinitrobiurets is typically achieved by reacting biuret with a nitrating mixture of nitric and sulfuric acids.[1][2] The synthesis of dinitrobiuret, in particular, can be hazardous as the isolated product can be thermally unstable and prone to spontaneous decomposition.[1][2] Therefore, it is crucial to maintain low temperatures during the reaction and isolation steps.

A general procedure involves the careful addition of biuret to a pre-cooled mixture of nitric and sulfuric acid. The ratio of the acids and the reaction temperature are critical parameters that control the degree of nitration. For instance, in a medium of 99% nitric acid or a 1:1 mixture of 99% nitric acid and 98% sulfuric acid, a rapid and nearly quantitative conversion to dinitrobiuret can be achieved.[1]

Self-Validation: The purity and identity of the synthesized products should be confirmed using analytical techniques such as melting point determination, elemental analysis, and spectroscopic methods (FTIR, NMR).

Hydrolysis of Nitro Derivatives of Biuret: Kinetics and Mechanism

The hydrolysis of nitro derivatives of biuret is a critical aspect of their chemical stability. The reaction kinetics and mechanism are highly dependent on the pH of the medium.

Acid-Catalyzed Hydrolysis

Under acidic conditions, both 1-nitrobiuret and 1,5-dinitrobiuret undergo hydrolysis. The reaction proceeds in a stepwise manner, with dinitrobiuret first hydrolyzing to nitrobiuret, which then further hydrolyzes to biuret.[1][2]

Reaction Scheme:

Acid_Hydrolysis DinitroBiuret 1,5-Dinitrobiuret NitroBiuret 1-Nitrobiuret DinitroBiuret->NitroBiuret + H₂O / H⁺ (fast) Biuret Biuret NitroBiuret->Biuret + H₂O / H⁺ (slower)

Figure 2: Stepwise acid-catalyzed hydrolysis of dinitrobiuret.

Kinetics: The hydrolysis of both nitrobiuret and dinitrobiuret in acidic solutions follows first-order kinetics.[1][2] The rate of hydrolysis is significantly influenced by the acidity of the medium. Dinitrobiuret is particularly unstable in acidic solutions; for instance, in 10% sulfuric acid, its hydrolysis to nitrobiuret is almost instantaneous.[1][2]

Quantitative Data: While specific rate constants at various acidities and temperatures are not readily available in the literature, the relationship between the first-order rate constant (k) and pH/Hammett acidity (H₀) has been reported graphically.

CompoundpH/H₀ RangeGeneral Trend
1-Nitrobiuret -7 to 13Rate is lowest in the neutral to moderately acidic region and increases significantly in strongly acidic and basic conditions.
1,5-Dinitrobiuret -7 to 13Rate is consistently higher than that of nitrobiuret across the pH range and shows a pronounced increase in both highly acidic and basic media.

Data synthesized from Yudin et al.[2]

Mechanism: The precise mechanism of acid-catalyzed hydrolysis of nitrobiuret has not been definitively established. However, by analogy to the hydrolysis of other N-nitroamides, it likely proceeds through an A-1 or A-2 type mechanism.[5]

  • A-1 Mechanism: In strongly acidic media, the reaction may proceed via a unimolecular decomposition of the O-protonated amide.

  • A-2 Mechanism: In more dilute acid, a bimolecular mechanism involving the attack of a water molecule on the protonated amide is more likely.

Further mechanistic studies, such as isotope labeling experiments, would be required to elucidate the exact pathway.

Base-Catalyzed Hydrolysis

The hydrolysis of nitro derivatives of biuret under basic conditions is less understood. It has been reported that the hydrolysis in basic solutions leads to "undetermined products."[2] This suggests a more complex decomposition pathway than a simple hydrolysis of the amide bonds.

Plausible Degradation Pathways: Based on the chemistry of other nitro compounds in alkaline media, the decomposition of nitrobiuret and dinitrobiuret could involve a series of reactions, including:

  • Denitration: The loss of the nitro group as nitrite or nitrate ions.

  • Ring-opening and fragmentation: Cleavage of the biuret backbone.

  • Condensation reactions: Polymerization of reactive intermediates.

The presence of the electron-withdrawing nitro groups likely makes the amide protons more acidic, facilitating deprotonation and subsequent rearrangement or decomposition pathways in the presence of a strong base.

Experimental Protocol: Kinetic Analysis of Acid-Catalyzed Hydrolysis

This section provides a detailed, self-validating protocol for studying the kinetics of the acid-catalyzed hydrolysis of a nitro derivative of biuret using UV-Vis spectrophotometry.

Materials and Reagents
  • 1-Nitrobiuret or 1,5-Dinitrobiuret (synthesized and purified)

  • Sulfuric acid (concentrated, analytical grade)

  • Deionized water

  • Volumetric flasks (various sizes)

  • Pipettes (various sizes)

  • Thermostatically controlled water bath or reactor

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Experimental Workflow

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_kinetics Kinetic Analysis A Prepare stock solution of nitrobiuret derivative D Initiate reaction by adding stock solution to the medium A->D B Prepare acidic hydrolysis medium (e.g., 10% H₂SO₄) C Equilibrate hydrolysis medium to desired temperature (e.g., 25°C) B->C C->D E Start timer and collect aliquots at regular intervals D->E F Quench reaction by diluting aliquot in cold, dilute H₂SO₄ (e.g., 1.6%) E->F G Record UV-Vis spectrum of the diluted sample F->G H Calculate concentrations of reactants and products using Firordt's method G->H I Plot ln([Reactant]) vs. time H->I J Determine pseudo-first-order rate constant (k) from the slope I->J

Figure 3: Experimental workflow for kinetic analysis.

Step-by-Step Methodology
  • Preparation of Solutions:

    • Prepare a stock solution of the nitrobiuret derivative of known concentration in a suitable solvent (e.g., a small amount of concentrated sulfuric acid, followed by dilution with water, ensuring the compound does not hydrolyze prematurely).

    • Prepare the desired acidic hydrolysis medium (e.g., 10% v/v H₂SO₄ in deionized water).

  • Reaction Setup:

    • Place a known volume of the acidic hydrolysis medium in a thermostatically controlled reactor or a flask immersed in a water bath set to the desired temperature (e.g., 25.0 ± 0.5 °C).[2]

    • Allow the medium to reach thermal equilibrium.

  • Initiation and Sampling:

    • Initiate the hydrolysis reaction by adding a small, known volume of the nitrobiuret stock solution to the equilibrated acid medium. Start a timer immediately.

    • At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Sample Quenching and Analysis:

    • Immediately quench the reaction by diluting the aliquot in a pre-determined volume of a cold, dilute sulfuric acid solution (e.g., 1.6% H₂SO₄).[2] This rapid dilution and cooling effectively stops the reaction.

    • Record the UV-Vis absorption spectrum of the quenched sample over a relevant wavelength range.

  • Data Analysis:

    • The concentrations of the reactant (nitrobiuret or dinitrobiuret) and the product (nitrobiuret or biuret) in each sample can be calculated from their UV spectra using Firordt's method for multi-component analysis, provided the molar absorptivities of each species at different wavelengths are known.[2]

    • To determine the pseudo-first-order rate constant (k), plot the natural logarithm of the reactant concentration (ln[Reactant]) versus time. The plot should be linear, and the rate constant is the negative of the slope.

Self-Validation: The linearity of the first-order plot (R² > 0.99) validates the assumption of first-order kinetics. Repeating the experiment at different initial concentrations of the nitrobiuret derivative should yield the same rate constant, further confirming the reaction order.

Conclusion and Future Directions

The hydrolysis of nitro derivatives of biuret is a complex process that is highly dependent on the reaction conditions. While the acid-catalyzed pathway leading to the formation of biuret is reasonably well-characterized in terms of its kinetics and products, significant knowledge gaps remain. Future research should focus on:

  • Quantitative Kinetic Studies: A systematic determination of rate constants for the hydrolysis of both 1-nitrobiuret and 1,5-dinitrobiuret at various acid concentrations and temperatures to calculate activation energies.

  • Mechanistic Elucidation: Detailed mechanistic studies, potentially involving computational modeling and isotope effect studies, to definitively establish the mechanisms of both acid and base-catalyzed hydrolysis.

  • Characterization of Basic Hydrolysis Products: Identification of the products formed under alkaline conditions to understand the complete degradation pathway.

A more comprehensive understanding of the hydrolytic stability of these energetic materials will be crucial for their future development and application.

References

  • Yudin, N.V., Laktyuhin, D.A., & Zbarsky, V.L. (2015). SYNTHESYS OF NITRO-DERIVATIVES OF BIURUT AND THEIR SALTS. ResearchGate. [Link]

  • Yudin, N.V., Laktyuhin, D.A., & Zbarsky, V.L. (2015). SYNTHESYS OF NITRO-DERIVATIVES OF BIURUT AND THEIR SALTS. Google Scholar.
  • Yudin, N.V., Laktyuhin, D.A., & Zbarsky, V.L. (2015). SYNTHESYS OF NITRO-DERIVATIVES OF BIURUT AND THEIR SALTS. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Biuret. In Wikipedia. Retrieved January 30, 2026, from [Link]

  • Geith, J., Karaghiosoff, K., Klapötke, T. M., Mayer, P., & Weigand, J. (n.d.). dinitrobiuret and its salts. Sciencemadness.org. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). 1-Nitrobiuret. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). 1-nitrobiuret. PubChemLite. Retrieved January 30, 2026, from [Link]

  • Sun, R., Siebert, M. R., Xu, L., Chambreau, S. D., Vaghjiani, G. L., Lischka, H., Liu, J., & Hase, W. L. (2014). Direct dynamics simulation of the activation and dissociation of 1,5-dinitrobiuret (HDNB). The Journal of Physical Chemistry A, 118(12), 2228–2236. [Link]

  • Organic Syntheses. (n.d.). 2,4,5-triaminonitrobenzene. Organic Syntheses. Retrieved January 30, 2026, from [Link]

  • Sfyrlas, G. P., Tsoleridis, C. A., & Stephanidou-Stephanatou, J. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. [Link]

  • John Geologist. (2020, July 4). Making biuret and cyanuric acid from urea [Video]. YouTube. [Link]

  • Rayson, M. S., Mackie, J. C., Kennedy, E. M., & Dlugogorski, B. Z. (2012). Accurate rate constants for decomposition of aqueous nitrous acid. Inorganic Chemistry, 51(4), 2178–2185. [Link]

  • ResearchGate. (n.d.). Rate constants for the kinetics of hydrolysis [Data set]. ResearchGate. [Link]

  • Fakhru'l-Razi, A., Pendashteh, A., Abdullah, L. C., Biak, D. R. A., & Madaeni, S. S. (2009). Alkaline Hydrolysis of Waste Nitrocellulose for Recovery of Pure Cellulose. Iranica Journal of Energy & Environment, 1(2), 146-152.
  • ResearchGate. (n.d.). Absorbance spectra of biuret reaction products. (A), absorbance spectra... [Image]. ResearchGate. [Link]

  • JASCO. (2020, December 9). Protein Quantitation using a UV-Visible Spectrophotometer - Biuret Method. JASCO Global. [Link]

  • Mettler Toledo. (n.d.). Biuret Protein Assay. Mettler Toledo. [Link]

  • ResearchGate. (n.d.). Degradation of caffeine and identification of the transformation products generated by ozonation. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2018, December 28). How is the hydrolysis of amides done in a lab? Chemistry Stack Exchange. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. EPA NEIPS. [Link]

  • Khan, M. N. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. [Link]

  • Spectrophotometric Method for the Determination of Total Proteins in Egg White Samples. (2015). Revista de Chimie, 66(3), 379-381.
  • Organic Syntheses. (n.d.). 1,5-Dichloro-2,4-dinitrobenzene. Organic Syntheses. Retrieved January 30, 2026, from [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • O'Connor, C. (1970). Acidic and Basic Amide Hydrolysis. ResearchGate. [Link]

  • Kovács, P., & Takácsi Nagy, G. (1983). [Kinetic study of the hydrolysis of pipecuronium bromide. I Separation and quantitative determination of pipecuronium bromide and its hydrolysis-derivatives by thin-layer chromatography and densitometry]. Acta Pharmaceutica Hungarica, 53(2), 56–63. [Link]

Sources

Equilibrium conditions in biuret nitration

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Equilibrium Conditions in Biuret Nitration: Mechanistic Control and Process Optimization Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Energetic Materials Scientists

Executive Summary

The nitration of biuret (


) to form 1-nitrobiuret (

) or 1,5-dinitrobiuret is a classic example of a reversible, acid-catalyzed equilibrium sensitive to water content and temperature. Unlike the irreversible nitration of aromatic hydrocarbons, N-nitration of ureas involves a delicate balance between electrophilic attack by the nitronium ion (

) and the acid-catalyzed hydrolysis of the substrate.

This guide delineates the physicochemical parameters required to shift the equilibrium toward the nitro-species while suppressing the decomposition pathways that lead to thermal runaway. It provides a validated protocol for the synthesis of 1-nitrobiuret, grounded in the principles of mixed-acid thermodynamics.

Mechanistic Fundamentals: The Equilibrium Triad

The synthesis of nitrobiuret is governed by three competing chemical behaviors: N-Nitration , O-Protonation (Deactivation) , and Hydrolysis .

The Nitronium Ion Equilibrium

The active electrophile is the nitronium ion (


), generated by the dehydration of nitric acid by sulfuric acid:


In the context of biuret, the amine nitrogens are nucleophilic, but the carbonyl oxygens are basic. High acidity is required to generate


, but excessive acidity protonates the carbonyl oxygen, deactivating the molecule toward electrophilic attack.
Reaction Pathway Visualization

The following diagram illustrates the kinetic competition between the desired N-nitration and the thermodynamic sink of hydrolysis.

BiuretMechanism Biuret Biuret (NH2-CO-NH-CO-NH2) Activated Activated Complex [Biuret-NO2]+ Biuret->Activated + NO2+ (Slow) Protonated O-Protonated Biuret (Deactivated) Biuret->Protonated + H+ (Fast) Nitrobiuret 1-Nitrobiuret (Target) Activated->Nitrobiuret - H+ Nitrobiuret->Biuret + H2O (Reversible) Decomp Decomposition (Urea + N2O + CO2) Nitrobiuret->Decomp Hydrolysis (Acid/Heat) Protonated->Biuret - H+

Figure 1: Mechanistic pathway showing the reversible nitration step and the irreversible decomposition sink.

Thermodynamics & Kinetics: Controlling the Equilibrium

To maximize the yield of nitrobiuret, the researcher must manipulate the Nitrating Activity (


)  and the Water Activity (

)
.
The Role of Mixed Acids

Standard nitric acid (98%) often fails to drive the reaction to completion due to the water produced during nitration (


). The accumulation of water shifts the equilibrium to the left and promotes hydrolysis.

Sulfuric Acid (


)  acts as a "chemical sponge" for water, maintaining a high concentration of 

throughout the reaction.
Comparative Acid Systems

The table below summarizes the equilibrium shift based on solvent composition.

Acid System

Concentration
Water ActivityEquilibrium PositionStability Risk
Pure

(98%)
ModerateIncreases with rxnShifts Left (Reverts)Low
Mixed Acid (50:50) HighLow (Buffered)Favors Product Moderate
Oleum (

)
Very HighZeroFavors Dinitro-High (Runaway)
Acetic Anhydride High (Acetyl Nitrate)ZeroFavors ProductHigh (Explosive)

Critical Insight: The optimal window for 1-nitrobiuret is a mixed acid system where


 is in slight molar excess to the theoretical water production, maintaining the temperature below 10°C.

Experimental Protocol: Synthesis of 1-Nitrobiuret

Safety Warning: Nitrobiurets are energetic materials. 1,5-dinitrobiuret is significantly less stable than the mono-variant. This protocol targets the stable mono-nitro derivative. Perform all steps behind a blast shield.

Materials
  • Biuret (Anhydrous, >98% purity)

  • Nitric Acid (fuming, 98%)

  • Sulfuric Acid (conc., 98%)

  • Ice/Water bath

  • Urea (for quenching nitrous acid, optional)

Step-by-Step Methodology
  • Preparation of Mixed Acid:

    • In a jacketed reactor cooled to 0°C, introduce 20 mL of Sulfuric Acid (98%).

    • Dropwise add 10 mL of Nitric Acid (98%) with vigorous stirring.

    • Control: Do not allow temperature to exceed 10°C.

  • Substrate Addition (The Rate-Limiting Step):

    • Add 5.0 g of Biuret in small portions over 30 minutes.

    • Mechanism:[1][2][3] Slow addition prevents localized heating, which favors the hydrolysis reaction over nitration.

    • Maintain temperature at 0–5°C.

  • Equilibration:

    • Stir the mixture at 5°C for 60 minutes.

    • Note: Extending time beyond 90 minutes risks secondary nitration (unstable) or acid-catalyzed hydrolysis.

  • Quenching and Isolation:

    • Pour the reaction mixture onto 100 g of crushed ice.

    • The sudden dilution drops the acidity function (

      
      ), freezing the equilibrium and precipitating the nitrobiuret (which is insoluble in dilute acid).
      
    • Filter the white precipitate immediately.

  • Purification:

    • Wash with ice-cold water until the filtrate is pH neutral.

    • Recrystallize from water (keep below 50°C) or ethanol.

Process Workflow Diagram

ExperimentalProtocol Start Start: Cool Reactor to 0°C MixAcid Prepare Mixed Acid (H2SO4 : HNO3 = 2:1) Start->MixAcid AddBiuret Add Biuret Portion-wise (T < 5°C) MixAcid->AddBiuret React Equilibrate (60 min @ 5°C) AddBiuret->React Quench Quench on Crushed Ice (Precipitation) React->Quench Filter Filtration & Washing (Remove Acid) Quench->Filter Dry Vacuum Dry (T < 40°C) Filter->Dry

Figure 2: Validated workflow for the synthesis of 1-nitrobiuret minimizing thermal risks.

Process Safety & Stability

Thermal Runaway Risks

The nitration of biuret is exothermic (


). However, the hydrolysis of nitrobiuret is even more exothermic and autocatalytic.
  • Trigger: If the temperature exceeds 35°C in the mixed acid, the rate of hydrolysis overtakes nitration.

  • Result: Evolution of

    
     and 
    
    
    
    gas, causing foam-over and potential vessel rupture.
Stability of the Product
  • Dry State: 1-Nitrobiuret is stable at room temperature.

  • In Solution: It decomposes in boiling water or hot alkali (giving the Biuret reaction test false positives due to decomposition into urea).

  • Storage: Store in a desiccator. Moisture promotes slow hydrolysis to urea and nitric acid.

Analytical Validation

To confirm the equilibrium favored the N-nitro product rather than O-nitro isomers or hydrolysis products:

  • Melting Point: Pure 1-nitrobiuret melts with decomposition at 165°C .

  • IR Spectroscopy: Look for characteristic N-NO2 asymmetric stretch at 1580–1620 cm⁻¹ and symmetric stretch at 1280–1320 cm⁻¹ .

  • Nitrogen Content: Kjeldahl analysis is ineffective due to N-N bonds; use Elemental Analysis (Combustion). Calculated N% for

    
     is 37.8%.
    

References

  • Yudin, N., et al. (2015).[3] Synthesis of Nitro-Derivatives of Biuret and Their Salts. Scientific Journal of the Volodymyr Dahl East Ukrainian National University.

  • Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley.
  • Urbanski, T. (1964). Chemistry and Technology of Explosives, Vol 2. Pergamon Press.
  • Sikder, A. K., et al. (2001). Review of energetic materials synthesis. Journal of Hazardous Materials.

  • Olah, G. A., et al. (1989). Nitration: Methods and Mechanisms. VCH Publishers.

Sources

Technical Guide: Mechanistic Formation of HNCO and HNN(O)OH from Nitrobiuret Decomposition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the thermal decomposition kinetics and reaction mechanisms of Mononitrobiuret (MNB) and 1,5-Dinitrobiuret (DNB) . Specifically, it addresses the competing elimination pathways leading to Isocyanic Acid (HNCO) and the transient Hydroxy-Nitramide intermediate, HNN(O)OH .[1][2]

The decomposition of nitrobiuret is not a simple Arrhenius degradation but a complex, multi-channel process governed by intramolecular hydrogen transfer.[2][3][4] Understanding these pathways is critical for researchers in energetic materials stability, propulsion systems, and nitrogen-rich fuel synthesis.

Chemical Context and Structural Stability

Nitrobiuret (


) is a nitrogen-rich energetic material.[2][4] Its stability in the solid state is largely derived from intramolecular hydrogen bonding, which forms pseudo-cyclic six-membered ring moieties. These interactions stabilize the molecule but also pre-configure the geometry for specific decomposition transition states.
Key Species Definitions
  • MNB: Mononitrobiuret (

    
    )
    
  • HNCO: Isocyanic acid, a primary decomposition product.[1][5]

  • HNN(O)OH: A transient, high-energy isomer of nitramide/hyponitrous acid derivatives, specifically identified as a key intermediate in the ignition mechanism of nitrobiurets.

Mechanistic Pathways: The Dual-Channel Decomposition

The thermal decomposition of MNB is initiated by two competitive primary channels. Both involve intramolecular hydrogen transfer but target different oxygen acceptors within the molecule.

Channel A: Formation of HNCO (Isocyanic Acid)

This pathway is driven by the elimination of the terminal amine group.

  • Mechanism: A hydrogen atom transfers from the terminal amino group (

    
    ) to the adjacent carbonyl oxygen (
    
    
    
    ).[2][6]
  • Transition State: This transfer occurs via a six-membered ring transition state .[2][6]

  • Energetics: The activation energy barrier for this channel is approximately 35 kcal/mol .[2]

  • Products: The elimination yields HNCO and a nitro-urea residue.

Channel B: Formation of HNN(O)OH

This pathway is unique to the nitro-substituted biuret structure and is often the dominant channel for dinitrobiuret (DNB).

  • Mechanism: A hydrogen atom transfers from the central imide nitrogen (

    
    ) to the oxygen of the adjacent nitro group (
    
    
    
    ).[1][3][5]
  • Transition State: This involves a concerted H-shift that destabilizes the N-N bond.

  • Energetics: The barrier is slightly lower than Channel A, calculated at approximately 34 kcal/mol , making it kinetically competitive or dominant depending on temperature and pressure.

  • Products: This eliminates the transient species HNN(O)OH and an isocyanate-derivative residue.[1][5]

The HNN(O)OH Intermediate

The species denoted as HNN(O)OH is a critical, unstable intermediate.

  • Structure: It possesses a geometry where the

    
     group is trans to the 
    
    
    
    group (along the N-N bond) and trans to the
    
    
    group.[1][5]
  • Fate: It does not persist. It rapidly dissociates via:

    • Radical Fission:

      
       (leads to ignition).
      
    • Dehydration:

      
       (thermodynamically stable products).
      

Quantitative Data Summary

The following table summarizes the kinetic parameters derived from high-level ab initio calculations (RCCSD(T)/cc-pV


Z) and RRKM theory.
ParameterChannel A (HNCO Elimination)Channel B (HNN(O)OH Elimination)
Primary Mechanism Terminal H

Carbonyl O Transfer
Central H

Nitro O Transfer
Transition State Geometry 6-Membered Ring5/6-Membered Pseudo-Ring
Activation Energy (

)
~35.0 kcal/mol~34.0 kcal/mol
Primary Products HNCO + Nitro-urea residueHNN(O)OH + Isocyanate residue
Subsequent Decay Polymerization / HydrolysisRapid Radical Dissociation (

,

)

Visualization of Decomposition Pathways[2][6]

The following diagram illustrates the bifurcation of the Mononitrobiuret decomposition pathway.

Nitrobiuret_Decomposition MNB Mononitrobiuret (MNB) (Solid State Stabilized) TS_A TS-A: 6-Membered Ring (Terminal H -> C=O) MNB->TS_A ~35 kcal/mol TS_B TS-B: Nitro-H Transfer (Central H -> Nitro O) MNB->TS_B ~34 kcal/mol HNCO HNCO (Isocyanic Acid) + Residue TS_A->HNCO HNNOOH HNN(O)OH Intermediate (Transient) TS_B->HNNOOH Radicals Radical Pool (OH, HNNO, NO2) HNNOOH->Radicals Fast Dissociation Stable Stable Gases (N2O + H2O) HNNOOH->Stable Dehydration

Figure 1: Branching decomposition pathways of Nitrobiuret showing the competitive formation of HNCO and HNN(O)OH.

Experimental & Computational Validation Protocols

To validate these pathways in a laboratory setting, the following self-validating protocol is recommended.

Protocol: T-Jump FTIR / ToF-MS Analysis

Objective: Isolate and identify the distinct temporal release of HNCO vs. radical precursors.

  • Sample Preparation:

    • Load <1 mg of crystalline MNB/DNB onto a platinum filament.

    • Control: Ensure sample purity >98% to avoid urea-based HNCO background.

  • Rapid Heating (T-Jump):

    • Apply a heating rate of

      
       to minimize solid-state sintering and access high-energy barriers immediately.
      
    • Target Temperature:

      
      .
      
  • Detection:

    • Time-of-Flight Mass Spectrometry (ToF-MS): Monitor

      
       (HNCO) and 
      
      
      
      (HNN(O)OH /
      
      
      fragments).
    • Validation Check: If HNN(O)OH is formed, you should observe an immediate rise in

      
       radical signals (
      
      
      
      ) coincident with
      
      
      formation, distinct from the clean HNCO trace.
  • Data Correlation:

    • Correlate the onset temperature of HNCO evolution with the theoretical barrier (35 kcal/mol). A lower onset for radical species confirms the dominance of the HNN(O)OH channel (34 kcal/mol).

References

  • Ab initio kinetics and thermal decomposition mechanism of mononitrobiuret and 1,5-dinitrobiuret. The Journal of Chemical Physics. [Link]

  • Thermal Decomposition Mechanism of HNNO2H Dissociated from Mononitrobiuret and 1,5-Dinitrobiuret. Defense Technical Information Center (DTIC). [Link]

Sources

Methodological & Application

Application Notes and Protocols: Nitrobiuret as a Precursor for Dinitrobiuret Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Dinitrobiuret

Dinitrobiuret (DNB) is a nitrogen-rich compound of interest in the field of energetic materials.[1] Its high density and positive oxygen balance contribute to its potential applications. The synthesis of dinitrobiuret is a critical process, with nitrobiuret serving as a key precursor. This document provides a comprehensive guide to the synthesis of dinitrobiuret from nitrobiuret, including a detailed protocol for the preparation of the nitrobiuret precursor itself. A thorough understanding of the reaction mechanisms, safety considerations, and analytical characterization is paramount for the successful and safe synthesis of this energetic compound.

Chemical Pathway: From Biuret to Dinitrobiuret

The synthesis of dinitrobiuret is a two-step process commencing with the nitration of biuret to form the intermediate, mononitrobiuret (nitrobiuret). This is followed by a second nitration of nitrobiuret to yield the final product, dinitrobiuret.

Synthesis_Pathway Biuret Biuret Nitrobiuret Mononitrobiuret Biuret->Nitrobiuret Nitration Dinitrobiuret Dinitrobiuret Nitrobiuret->Dinitrobiuret Nitration

Figure 1: Synthesis pathway from Biuret to Dinitrobiuret.

Part 1: Synthesis of the Precursor - Mononitrobiuret

A reliable method for the synthesis of mononitrobiuret is crucial for the overall success of the dinitrobiuret synthesis. The following protocol is based on established nitration chemistry, adapted for this specific transformation.

Protocol: Synthesis of Mononitrobiuret from Biuret

Materials:

  • Biuret (98%)[2]

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Beakers

  • Magnetic Stirrer and Stir Bar

  • Ice Bath

  • Buchner Funnel and Filter Paper

  • Drying Oven

Procedure:

  • Reaction Setup: In a clean, dry beaker equipped with a magnetic stir bar, carefully add a measured amount of concentrated sulfuric acid.

  • Cooling: Place the beaker in an ice bath and allow the sulfuric acid to cool to below 5 °C with gentle stirring.

  • Addition of Biuret: Slowly and portion-wise, add finely powdered biuret to the cold sulfuric acid. Maintain the temperature below 10 °C throughout the addition. The biuret will dissolve to form a clear solution.

  • Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. This process is highly exothermic and should be performed slowly in an ice bath with constant stirring.

  • Nitration: Slowly add the prepared nitrating mixture dropwise to the biuret-sulfuric acid solution. The temperature of the reaction mixture must be strictly maintained between 0 and 5 °C.

  • Reaction Time: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.

  • Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A white precipitate of mononitrobiuret will form.

  • Isolation: Isolate the precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with copious amounts of cold deionized water until the washings are neutral to pH paper. This is to remove any residual acid.

  • Drying: Dry the purified mononitrobiuret in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Part 2: Synthesis of Dinitrobiuret from Nitrobiuret

The second and final step involves the nitration of the synthesized mononitrobiuret. This step requires stringent temperature control and careful handling of highly corrosive and oxidizing acids.

Causality in Experimental Choices:

The choice of nitrating agent is critical. While 99% nitric acid can be used, a mixed acid system of 99% nitric acid and concentrated sulfuric acid (in a 1:1 ratio by volume) provides a more potent nitrating medium due to the formation of the nitronium ion (NO₂⁺).[2] The sulfuric acid acts as a catalyst and a dehydrating agent, shifting the equilibrium towards the formation of the nitronium ion.

Temperature control is paramount. The nitration of nitrobiuret is a highly exothermic reaction. Failure to maintain a low temperature can lead to uncontrolled side reactions and, more critically, the decomposition of the dinitrobiuret product, which can be hazardous.

Protocol: Synthesis of 1,5-Dinitrobiuret

Materials:

  • Mononitrobiuret (synthesized as per Part 1)

  • 99% Nitric Acid

  • Concentrated Sulfuric Acid (98%)

  • Crushed Ice

  • Deionized Water

  • Beakers

  • Magnetic Stirrer and Stir Bar

  • Low-temperature bath (e.g., acetone/dry ice)

  • Buchner Funnel and Filter Paper

  • Explosion-proof shield

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place the synthesized mononitrobiuret.

  • Cooling: Cool the flask in a low-temperature bath to -5 °C.

  • Nitrating Agent: Prepare the mixed acid nitrating agent by slowly adding concentrated sulfuric acid to an equal volume of 99% nitric acid in a separate, pre-cooled flask. This should be done with extreme caution in an ice bath.

  • Nitration: Slowly add the cold mixed acid to the stirred mononitrobiuret, ensuring the reaction temperature does not exceed 0 °C. The addition should be dropwise.

  • Reaction Monitoring: After the addition is complete, continue to stir the mixture at 0 °C for 1-2 hours.

  • Isolation (Caution Advised):

    • CRITICAL SAFETY NOTE: A previously reported method of isolating dinitrobiuret by evaporating the nitric acid under vacuum is extremely dangerous and should not be used.[2] This method can lead to spontaneous heating and explosive decomposition of the reaction mass.[2]

    • Recommended Safe Isolation: The reaction mixture should be carefully and slowly poured onto a large excess of crushed ice with vigorous stirring. This will precipitate the dinitrobiuret.

  • Filtration and Washing: The precipitated dinitrobiuret should be quickly filtered under vacuum and washed extensively with ice-cold water to remove residual acids.

  • Drying: The product should be dried in a desiccator over a suitable drying agent at room temperature. Avoid heating the dinitrobiuret, as it is thermally sensitive.

Self-Validating System and Characterization

To ensure the integrity of the synthesis, in-process controls and final product characterization are essential.

In-Process Controls:
  • Temperature Monitoring: Continuous monitoring of the reaction temperature is the most critical in-process control. Any deviation from the set temperature range should be addressed immediately.

  • Visual Observation: The formation of a precipitate upon quenching is a qualitative indicator of product formation.

Characterization of Dinitrobiuret:

The identity and purity of the synthesized dinitrobiuret should be confirmed using standard analytical techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum of dinitrobiuret is expected to show characteristic absorption bands for the N-NO₂ and C=O functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule. Dinitrobiuret has been characterized by ¹H, ¹³C, ¹⁴N, and ¹⁵N NMR spectroscopy.[1]

  • Elemental Analysis: To confirm the empirical formula and purity of the compound.

Property Value Reference
Molecular Formula C₂H₃N₅O₆General Chemical Knowledge
Molecular Weight 193.07 g/mol General Chemical Knowledge
Appearance White crystalline solidGeneral Observation
Density High[1]
Oxygen Balance +4.1%[1]
Sensitivity to Impact and Friction Not sensitive[1]

Safety Precautions

The synthesis of dinitrobiuret involves the use of highly corrosive and oxidizing acids and results in an energetic material. Therefore, strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a flame-retardant lab coat.

  • Fume Hood: All manipulations involving concentrated acids and the nitration reactions must be performed in a certified chemical fume hood.

  • Explosion Shield: Use an explosion-proof shield during the nitration and isolation steps.

  • Scale: It is strongly recommended to perform this synthesis on a small scale initially to understand the reaction kinetics and potential hazards.

  • Waste Disposal: All acidic waste should be neutralized before disposal according to institutional guidelines. The dinitrobiuret product should be handled and stored as an energetic material.

Conclusion

The synthesis of dinitrobiuret from nitrobiuret is a feasible yet challenging process that requires meticulous attention to detail, especially concerning temperature control and safe handling practices. By following the protocols and safety guidelines outlined in this document, researchers can safely prepare dinitrobiuret for further study and application development. The provided framework for a self-validating system through in-process controls and thorough characterization ensures the integrity and reliability of the synthesized material.

References

  • Yudin, N. V., Laktyuhin, D. A., & Zbarsky, V. L. (2007). Synthesis of Nitro-derivatives of Biuret and Their Salts. In 12th Seminar on New Trends in Research of Energetic Materials (pp. 234-239). Pardubice: University of Pardubice.
  • SYNTHESYS OF NITRO-DERIVATIVES OF BIURUT AND THEIR SALTS. (2015). Retrieved from [Link]

  • dinitrobiuret and its salts - Sciencemadness.org. (n.d.). Retrieved from [Link]

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Application Notes and Protocols for Nitrobiuret in Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

A Theoretical and Practical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Untapped Potential of a Simple Molecule

In the vast landscape of medicinal chemistry, the exploration of novel scaffolds is the cornerstone of innovation. Nitrobiuret, a simple molecule combining a urea-like backbone with a reactive nitro group, represents a largely unexplored entity in pharmaceutical sciences. While direct applications in approved therapeutics are not documented, its chemical architecture suggests a wealth of potential waiting to be unlocked. This guide is intended for the forward-thinking researcher, providing a comprehensive framework for investigating nitrobiuret and its derivatives as novel pharmaceutical agents. We will delve into the theoretical underpinnings of its potential bioactivity, propose detailed protocols for its synthesis and evaluation, and offer insights into its development as a therapeutic candidate. Our approach is grounded in the established principles of medicinal chemistry, drawing parallels from the well-documented activities of related nitro- and urea-containing compounds.

Section 1: The Scientific Rationale - Why Investigate Nitrobiuret?

The therapeutic potential of nitrobiuret can be hypothesized from the known pharmacological activities of its constituent functional groups: the nitro moiety and the biuret (dicarbonylurea) scaffold.

1.1 The Nitro Group: A Double-Edged Sword of Bioactivity

The nitro (NO₂) group is a powerful electron-withdrawing moiety that can confer a range of biological activities.[1][2] It is a key component in a variety of established pharmaceuticals.

  • Antimicrobial and Antiparasitic Activity: Many nitroaromatic and nitroheterocyclic compounds exhibit potent antimicrobial effects.[1][2] The mechanism often involves the enzymatic reduction of the nitro group within the target organism to form cytotoxic radical species. This selective activation makes them attractive candidates for developing targeted therapies.

  • Hypoxia-Activated Prodrugs: The low oxygen environment (hypoxia) characteristic of solid tumors can be exploited by drugs containing nitro groups.[3] Endogenous nitroreductase enzymes can reduce the nitro group, triggering the release of a cytotoxic agent specifically in the tumor microenvironment.

  • Nitric Oxide (NO) Donation: The in vivo reduction of a nitro group can potentially lead to the formation of nitric oxide (NO). NO is a critical signaling molecule involved in various physiological processes, including vasodilation and neurotransmission.[4][5] Consequently, nitrobiuret could be investigated as a potential NO-releasing prodrug.[6][7]

1.2 The Biuret/Urea Scaffold: A Privileged Structure in Medicinal Chemistry

Urea and its derivatives are ubiquitous in medicinal chemistry, prized for their ability to form stable hydrogen bonds with biological targets.[8]

  • Enzyme Inhibition: The urea moiety is a common feature in many enzyme inhibitors, including kinase inhibitors used in oncology (e.g., Sorafenib) and protease inhibitors for antiviral therapies.[8]

  • Receptor Antagonism: The hydrogen bonding capabilities of the urea group are also crucial for interactions with various receptors.[9]

  • Structural Rigidity and Lipophilicity: The biuret scaffold can influence the overall physicochemical properties of a molecule, impacting its solubility, permeability, and metabolic stability.

By combining these two pharmacophoric elements, nitrobiuret presents a unique starting point for the design of novel therapeutic agents.

Section 2: Synthesis and Derivatization Strategies

The exploration of nitrobiuret's pharmaceutical potential begins with its synthesis and the creation of a focused library of derivatives to probe structure-activity relationships (SAR).

2.1 Synthesis of Nitrobiuret

Nitrobiuret can be synthesized through the nitration of biuret.[10][11] This reaction requires careful control of conditions due to the potential for over-nitration and the energetic nature of the products.

Protocol 2.1: Laboratory-Scale Synthesis of 1-Nitrobiuret

Caution: This procedure involves strong acids and potentially energetic compounds. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

Materials:

  • Biuret

  • Fuming nitric acid (98%)

  • Sulfuric acid (98%)

  • Crushed ice

  • Deionized water

  • Glass beakers and flasks

  • Magnetic stirrer and stir bar

  • Thermometer

  • Buchner funnel and filter paper

Procedure:

  • Prepare a nitrating mixture by slowly adding 20 mL of fuming nitric acid to 40 mL of concentrated sulfuric acid in a flask cooled in an ice bath. Maintain the temperature below 10°C.

  • In a separate beaker, dissolve 5 g of biuret in 50 mL of concentrated sulfuric acid, cooling as necessary to keep the temperature below 20°C.

  • Slowly add the biuret solution to the nitrating mixture with vigorous stirring, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, continue stirring at 5-10°C for 2 hours.

  • Pour the reaction mixture slowly onto 200 g of crushed ice with constant stirring.

  • The white precipitate of 1-nitrobiuret will form.

  • Allow the mixture to stand for 30 minutes to ensure complete precipitation.

  • Collect the product by vacuum filtration using a Buchner funnel.

  • Wash the product with several portions of cold deionized water until the washings are neutral to pH paper.

  • Dry the product in a vacuum desiccator over a suitable desiccant.

Characterization: The identity and purity of the synthesized 1-nitrobiuret should be confirmed using standard analytical techniques such as melting point determination, FT-IR spectroscopy, and ¹H and ¹³C NMR spectroscopy.

2.2 Derivatization Strategy

To explore the SAR, a library of nitrobiuret derivatives can be synthesized. The following diagram illustrates potential points of diversification.

G nitrobiuret 1-Nitrobiuret Scaffold r1 R1 Substitution (e.g., Alkyl, Aryl) nitrobiuret->r1 N-alkylation/ arylation r2 R2 Substitution (e.g., Alkyl, Aryl) nitrobiuret->r2 N-alkylation/ arylation nitro_modification Nitro Group Modification (e.g., Reduction, Replacement) nitrobiuret->nitro_modification Chemical Transformation

Caption: Diversification points on the nitrobiuret scaffold.

Section 3: Protocols for Biological Evaluation

Once a library of nitrobiuret and its derivatives is synthesized, a systematic biological evaluation is necessary to identify potential therapeutic applications.

3.1 In Vitro Antimicrobial Susceptibility Testing

Rationale: The presence of the nitro group suggests potential antimicrobial activity.[1][2]

Protocol 3.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., E. coli, S. aureus, C. albicans).

  • Include positive (microorganism with no drug) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

3.2 In Vitro Anticancer Activity Screening

Rationale: Many urea and nitro compounds exhibit anticancer properties.[1][8]

Protocol 3.2: MTT Assay for Cytotoxicity

  • Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or acidified isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

3.3 Assay for Nitric Oxide (NO) Release

Rationale: To investigate if nitrobiuret can act as an NO donor, its ability to release NO under physiological or reducing conditions must be assessed.[6][7]

Protocol 3.3: Griess Assay for Nitrite/Nitrate Quantification

This assay measures nitrite, a stable and quantifiable breakdown product of NO.[12][13]

  • Prepare a reaction mixture containing the test compound in a physiologically relevant buffer (e.g., PBS, pH 7.4).

  • To simulate enzymatic reduction, the assay can be performed in the presence of a cellular lysate or a purified nitroreductase enzyme.[14]

  • Incubate the reaction mixture for a defined period at 37°C.

  • At various time points, take an aliquot of the reaction mixture.

  • If significant nitrate production is expected, it can be converted to nitrite using nitrate reductase.[15]

  • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the aliquot.

  • A pink to purple azo dye will form in the presence of nitrite.

  • Measure the absorbance at 540 nm.

  • Quantify the amount of nitrite/nitrate released by comparing the absorbance to a standard curve prepared with sodium nitrite.

G cluster_0 Biological Evaluation Workflow start Synthesized Nitrobiuret Derivatives antimicrobial Antimicrobial Screening (MIC Assay) start->antimicrobial anticancer Anticancer Screening (MTT Assay) start->anticancer no_release NO Release Assay (Griess Assay) start->no_release hit_id Hit Identification antimicrobial->hit_id anticancer->hit_id no_release->hit_id sar SAR Analysis hit_id->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for the biological evaluation of nitrobiuret derivatives.

Section 4: Mechanism of Action Studies

Should a nitrobiuret derivative show promising activity in the initial screens, elucidating its mechanism of action is the next critical step.

4.1 For Anticancer Hits

  • Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase.

  • Apoptosis Assays: Employ techniques like Annexin V/PI staining or caspase activity assays to confirm if the compound induces programmed cell death.

  • Target Identification: For potent hits, target identification studies (e.g., affinity chromatography, proteomics) can be undertaken to identify the specific protein(s) it interacts with. Nitrosourea compounds, for example, are known to deactivate enzymes like thioredoxin reductase by alkylating their active sites.[16]

4.2 For Antimicrobial Hits

  • Time-Kill Assays: To determine if the compound is bactericidal or bacteriostatic.

  • Mechanism of Resistance Studies: To understand how microbes might develop resistance.

  • Macromolecular Synthesis Inhibition: To investigate if the compound interferes with DNA, RNA, or protein synthesis.

Section 5: Formulation and Drug Delivery Considerations

The physicochemical properties of the lead nitrobiuret derivative will dictate the formulation strategy.

5.1 Physicochemical Characterization

A comprehensive understanding of the following properties is essential:

  • Solubility: In aqueous and organic solvents.

  • LogP: As a measure of lipophilicity.

  • pKa: To understand its ionization state at different pH values.

  • Solid-State Properties: Including crystallinity, polymorphism, and melting point.

Table 1: Key Physicochemical Properties of 1-Nitrobiuret

Property Value Source
Molecular Formula C₂H₄N₄O₄ [17]
Molecular Weight 148.08 g/mol [17]

| GHS Hazard | H301: Toxic if swallowed |[17] |

5.2 Formulation Strategies for Poorly Soluble Compounds

If a lead compound exhibits poor aqueous solubility, various formulation strategies can be employed to enhance its bioavailability for oral administration:[18]

  • Solid Dispersions: Dispersing the drug in a polymer matrix can improve its dissolution rate.[19]

  • Nanoparticle Formation: Reducing the particle size to the nanometer range increases the surface area for dissolution.

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based carriers can improve its absorption.

The choice of formulation will depend on the specific properties of the drug and the intended route of administration.[20]

Section 6: Concluding Remarks and Future Directions

Nitrobiuret, while currently absent from the pharmaceutical lexicon, holds theoretical promise as a versatile scaffold for drug discovery. Its unique combination of a nitro group and a biuret backbone provides a rich chemical space for exploration. The protocols and strategies outlined in this guide offer a comprehensive roadmap for researchers to systematically investigate the potential of nitrobiuret and its derivatives. The journey from a simple, unexplored molecule to a potential therapeutic agent is long and challenging, but it begins with the foundational research proposed herein. It is our hope that this guide will inspire and equip scientists to unlock the potential hidden within nitrobiuret.

References

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Application Notes & Protocols: Synthesis and Chemistry of Nitrobiuret Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The synthesis of N-nitro compounds is a cornerstone in the development of energetic materials and specialized chemical intermediates. This guide provides a detailed examination of the synthesis of nitro derivatives of biuret, specifically mononitrobiuret and dinitrobiuret. While the topic inquires about using nitrobiuret as a synthetic agent, current scientific literature primarily documents the synthesis of nitrobiuret itself, rather than its application as a general nitrating agent for other organic substrates. Therefore, this document focuses on the established, scientifically validated protocols for the nitration of biuret. We will explore the underlying reaction mechanisms, provide detailed, step-by-step synthesis protocols, discuss the critical influence of the reaction medium, and outline essential safety procedures for handling the reagents and products. This guide is intended for researchers in organic chemistry, materials science, and drug development seeking a comprehensive understanding of biuret nitration chemistry.

Part 1: The Chemistry of Biuret Nitration

The introduction of a nitro group onto a nitrogen atom (N-nitration) is a distinct process from the more common C-nitration of aromatic rings.[1] The synthesis of nitrobiuret is a classic example of N-nitration, where biuret is treated with a strong nitrating agent, typically a mixture of nitric and sulfuric acids ("mixed acid").[2]

Mechanism of N-Nitration and the Role of the Nitrating Medium

The active electrophile in mixed-acid nitration is the nitronium ion (NO₂⁺).[3][4] Sulfuric acid, being a stronger acid than nitric acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[5]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The nitronium ion is then attacked by a lone pair of electrons on one of the nitrogen atoms of the biuret molecule. The N-H bond is subsequently deprotonated to yield the N-nitro product, mononitrobiuret.

Reaction Equilibrium and Control

The nitration of biuret is an equilibrium-driven process.[2] The composition of the final product mixture—containing unreacted biuret, mononitrobiuret, and dinitrobiuret—is highly dependent on two critical factors: the acidity of the medium and the concentration of nitric acid.[2] Increasing the concentration of sulfuric acid and nitric acid shifts the equilibrium toward the formation of the more highly nitrated product, dinitrobiuret.[2] However, dinitrobiuret exhibits low hydrolytic stability, meaning it can readily decompose in the presence of water, which complicates its isolation.[2]

Nitration_Pathway Biuret Biuret NB Mononitrobiuret Biuret->NB NB->Biuret DNB Dinitrobiuret NB->DNB DNB->NB

Figure 1: Equilibrium pathway for the nitration of biuret.

Part 2: Synthesis Protocols

The following protocols are based on methodologies described in the scientific literature for the laboratory-scale synthesis of nitrobiuret derivatives.[2] All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment.

Protocol: Synthesis of Mononitrobiuret

This protocol details the synthesis of mononitrobiuret, where the reaction equilibrium is controlled to favor the mono-substituted product.

Materials and Reagents:

  • Biuret (98%)[2]

  • Nitric Acid (70%)

  • Sulfuric Acid (98%)

  • Methanol

  • Crushed Ice

  • Deionized Water

Step-by-Step Procedure:

  • Prepare the Nitrating Mixture: In a flask submerged in an ice bath, slowly add 50 mL of concentrated sulfuric acid (98%) to 25 mL of concentrated nitric acid (70%). Maintain the temperature below 10°C throughout the addition.

  • Dissolve Biuret: In a separate reaction vessel, dissolve 10.3 g (0.1 mol) of biuret in 100 mL of concentrated sulfuric acid (98%). This may require gentle warming. Cool the resulting solution to 0-5°C in an ice-salt bath.

  • Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the biuret solution with vigorous stirring. The temperature of the reaction mixture must be strictly maintained below 5°C.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5°C for 1-2 hours. The progress can be monitored using thin-layer chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice (approx. 500 g) with constant stirring. A white precipitate of mononitrobiuret will form.

  • Isolation: Filter the precipitated product using a Büchner funnel. Wash the solid thoroughly with several portions of cold deionized water until the filtrate is neutral (pH ~7).

  • Purification: Recrystallize the crude product from hot water or an ethanol-water mixture to obtain pure mononitrobiuret.

  • Drying: Dry the purified crystals in a desiccator under vacuum.

Protocol: Synthesis of Dinitrobiuret

This protocol aims for the di-substituted product and requires more forcing conditions.

Materials and Reagents:

  • Mononitrobiuret

  • Fuming Nitric Acid (99%+)

  • Concentrated Sulfuric Acid (98%) or Oleum

  • Crushed Ice

Step-by-Step Procedure:

  • Prepare the Nitrating Mixture: In a flask designed for low-temperature reactions, prepare a highly acidic nitrating mixture, for example, by mixing fuming nitric acid with concentrated sulfuric acid or oleum in a 1:2 ratio. Cool this mixture to -5°C to 0°C.

  • Reaction: Slowly add previously synthesized mononitrobiuret (14.8 g, 0.1 mol) in small portions to the vigorously stirred, cold nitrating mixture. Maintain the temperature strictly below 5°C.

  • Reaction Time: Stir the mixture for 2-3 hours at 0-5°C. The reaction is highly dependent on the acidity of the medium to push the equilibrium towards the dinitrated product.[2]

  • Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice. Dinitrobiuret is more soluble and has lower hydrolytic stability than mononitrobiuret, making isolation challenging.[2] Rapid filtration and washing with ice-cold water are crucial.

  • Drying: Dry the product immediately under vacuum at a low temperature.

CAUTION: A method for synthesizing dinitrobiuret that involves isolating the product by evaporating nitric acid under vacuum has been reported as dangerous due to spontaneous heating and decomposition. This method should not be used for preparing large quantities.[2]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Prep_Nitrating_Mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Cool to <10°C Reaction_Step Slowly Add Nitrating Mix to Biuret Solution Maintain Temp <5°C Prep_Nitrating_Mix->Reaction_Step Prep_Biuret_Sol Prepare Biuret Solution (Biuret + H₂SO₄) Cool to 0-5°C Prep_Biuret_Sol->Reaction_Step Quench Pour onto Crushed Ice Reaction_Step->Quench Filter Filter Precipitate Quench->Filter Wash Wash with Cold H₂O Filter->Wash Recrystallize Recrystallize Wash->Recrystallize Dry Dry Under Vacuum Recrystallize->Dry

Figure 2: General experimental workflow for the synthesis of nitrobiuret.

Part 3: Characterization and Properties

Proper characterization is essential to confirm the identity and purity of the synthesized nitro compounds.

PropertyBiuret (Starting Material)1-NitrobiuretDinitrobiuret
Molecular Formula C₂H₅N₃O₂C₂H₄N₄O₄C₂H₃N₅O₆
Molar Mass ( g/mol ) 103.08148.08[6]193.07
Appearance White solidWhite crystalline solidSolid
Hydrolytic Stability HighModerateLow[2]
Primary Hazard Non-hazardousToxic if swallowed[6]Energetic material, unstable[2]

Part 4: Safety Protocols

Working with nitrating agents and N-nitro compounds requires strict adherence to safety protocols due to their corrosive, toxic, and potentially explosive nature.

  • Engineering Controls: All manipulations must be performed in a chemical fume hood with the sash at the lowest practical height.[7] A blast shield should be used during the nitration reaction.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[8]

    • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart.[8]

    • Body Protection: A flame-resistant lab coat and closed-toe shoes are required.

  • Handling Nitrating Agents:

    • Always add acid to water or a stronger acid to a weaker one slowly and with cooling to prevent splashing and exothermic runaway reactions.[9]

    • Store nitric and sulfuric acids separately from organic compounds and reducing agents.[9]

  • Product Hazards:

    • 1-Nitrobiuret is rated as acutely toxic if swallowed (GHS Category 3).[6]

    • Dinitrobiuret is an energetic material and may be unstable, especially in crude form or at elevated temperatures.[2] Avoid friction, shock, and heat.

  • Spill and Waste Disposal:

    • Neutralize acid spills with a suitable agent like sodium bicarbonate.

    • Contaminated materials and chemical waste must be disposed of according to institutional and local hazardous waste regulations.[8]

References

  • Yudin, N., et al. (2015). SYNTHESYS OF NITRO-DERIVATIVES OF BIURUT AND THEIR SALTS. ResearchGate. [Link]

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  • YouTube. (2020). Nitration of aromatic and aliphatic compounds | Addition of #Nitro group | IIT JEE / NEET. [Link]

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  • ResearchGate. (2001). A fast and mild method for nitration of aromatic rings. [Link]

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  • The Safety Master. (2024). Handling Nitric Acid: Best Practices for Corrosive Chemical Management. [Link]

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Application Note: Nitrobiuret as a High-Energy Synthon in Agrochemical Synthesis

[1]

Executive Summary

Nitrobiuret (1-nitrobiuret, CAS: 16326-62-8) is a specialized nitrogen-rich intermediate utilized in the synthesis of N-heterocyclic herbicides (specifically 1,3,5-triazines) and advanced slow-release fertilizer systems .[1] Unlike its parent compound biuret—often considered a phytotoxic impurity—nitrobiuret serves as a potent carbamoylating and nitrating agent.[1] Its unique "dearrangement" chemistry allows it to act as a masked source of reactive isocyanates, facilitating the construction of complex heterocycles under mild conditions.

This guide details the controlled synthesis of 1-nitrobiuret, its critical safety characterization , and its application protocol for synthesizing triazine cores, a structural motif found in herbicides like Atrazine and Simazine.

Chemical Identity & Properties

PropertyDataRelevance
IUPAC Name N-Nitroimidodicarbonic diamideStandard nomenclature
Molecular Formula

High Nitrogen Content (37.8%)
Molecular Weight 148.08 g/mol Stoichiometric calculations
Melting Point 155°C (decomposes)Critical Safety Parameter
Solubility Soluble in hot water, alcohol; Insoluble in etherPurification strategy
Energetic Class Secondary Explosive / PropellantRequires blast shielding

Module 1: Controlled Synthesis Protocol

Objective: Synthesize high-purity 1-nitrobiuret via mixed-acid nitration while managing exotherms to prevent runaway decomposition.

Mechanism

The reaction proceeds via electrophilic substitution of the terminal amide nitrogen by the nitronium ion (

Reagents
  • Biuret (98%+): 10.0 g (0.097 mol)[1]

  • Sulfuric Acid (Conc. 98%): 40.0 mL[1]

  • Nitric Acid (Fuming, >90%): 10.0 mL

  • Ice/Water: 500 g (for quenching)

Step-by-Step Methodology
  • Acid Preparation (Cryogenic Setup):

    • Place a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer and internal temperature probe into an ice-salt bath .

    • Charge 40 mL of conc.[1]

      
      .
      
    • Cool acid to -5°C .

    • Critical Step: Add 10 mL Fuming

      
       dropwise.[1] Do not exceed 0°C . (Exothermic mixing).[1]
      
  • Nitration (The "Dosing" Phase):

    • Add 10.0 g of Biuret in small portions (approx. 0.5 g each) over 45 minutes.

    • Stop Condition: If temperature rises above 2°C , stop addition immediately and allow cooling.

    • Reasoning: Higher temperatures favor dinitration (unstable) or oxidative decomposition (fume-off risk).[1]

  • Digestion:

    • Once addition is complete, maintain stirring at 0°C for 60 minutes .

    • Solution should appear pale yellow/viscous.[1]

  • Quenching & Isolation:

    • Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous manual stirring.

    • 1-Nitrobiuret will precipitate as a white, crystalline solid.[1]

    • Filter immediately using a sintered glass funnel (vacuum).[1]

  • Purification:

    • Wash the cake 3x with ice-cold water (to remove residual acid).[1]

    • Recrystallize from minimum hot water (approx. 60°C).[1] Note: Do not boil prolonged; hydrolysis risk.[1]

    • Dry in a vacuum desiccator over

      
      .[1]
      

Yield Expectation: 65-75% (approx. 9.5 g).[1]

Module 2: Safety & Characterization (Go/No-Go)

Before using Nitrobiuret in downstream synthesis, it must pass stability checks.[1]

Workflow Diagram: Safety & Synthesis

GStartStart: BiuretNitrationNitration(HNO3/H2SO4, <0°C)Start->NitrationElectrophilic Sub.QuenchIce Quench& FiltrationNitration->QuenchPrecipitationProduct1-Nitrobiuret(Solid)Quench->ProductDSCDSC Analysis(Exotherm Check)Product->DSCQC StepAppAgrochemicalSynthesisDSC->AppT_onset > 150°CRejectREJECT(Safe Disposal)DSC->RejectT_onset < 140°C(Impure)

Figure 1: Synthesis and Safety Decision Tree. The DSC check is mandatory to ensure no unstable dinitro-isomers are present.

Analytical Standards
  • Melting Point: 155°C (with decomposition).[1] Lower MP indicates acid impurities.[1]

  • FT-IR: Look for

    
     asymmetric stretch (~1580 
    
    
    ) and Amide Carbonyls (1720, 1690
    
    
    ).[1]
  • DSC (Differential Scanning Calorimetry): Sharp exotherm expected at ~160°C. Warning: Use small sample size (<2 mg).[1]

Module 3: Agrochemical Application Protocol

Application: Synthesis of s-Triazine Core (Herbicide Precursor). Concept: Nitrobiuret undergoes a base-catalyzed "dearrangement" to form reactive intermediates (nitroisocyanates) which condense with amidines or nitriles to form the 1,3,5-triazine ring, a scaffold for photosystem II inhibitors (e.g., Atrazine analogs).

Protocol: Cyclocondensation to Triazine Derivative

Reagents:

  • 1-Nitrobiuret: 1.48 g (10 mmol)[1]

  • Benzamidine Hydrochloride (Model Amidine): 1.56 g (10 mmol)[1]

  • Sodium Ethoxide (21% in EtOH): 15 mL[1]

  • Solvent: Ethanol (Anhydrous)[1]

Methodology:

  • Activation: Dissolve Benzamidine HCl in Ethanol and add Sodium Ethoxide (1 eq) to liberate the free amidine base. Filter off NaCl.[1]

  • Addition: Add 1-Nitrobiuret to the amidine solution at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 4 hours.

    • Mechanism:[1][2][3][4] Nitrobiuret decomposes to generate N-nitro-N'-carbonyl fragments which undergo [3+3] or [4+2] cyclization with the amidine.[1]

  • Workup: Evaporate solvent to 20% volume. Cool to 0°C.[1]

  • Isolation: Filter the precipitated triazine derivative (e.g., 2-phenyl-4,6-dihydroxy-1,3,5-triazine or tautomer).[1]

Pathway Visualization

ReactionNB1-Nitrobiuret(Precursor)InterReactive Intermediate[Nitro-Isocyanate Species]NB->InterBase / Heat(Dearrangement)Triazine1,3,5-Triazine Core(Herbicide Scaffold)Inter->TriazineCyclocondensationGasBy-products(H2O, N2O)Inter->GasEliminationAmidineAmidine / Nitrile(Co-reactant)Amidine->Triazine+

Figure 2: Reaction pathway for the conversion of Nitrobiuret to Triazine herbicides.[1]

References

  • Fong, C., et al. (2007).[1][5] "The Dearrangement of Nitrobiuret and its Application in Synthesis." The Journal of Physical Chemistry B. Link[1]

  • Yudin, N.V., et al. (2015).[1][6] "Synthesis of Nitro-Derivatives of Biuret and Their Salts." D. Mendeleev University of Chemical Technology.[1][6] Link

  • Organic Syntheses. "Nitrourea" (Analogous nitration protocol standards).[1] Org.[1][5] Synth. 1925, 5, 85. Link[1]

  • PubChem. "1-Nitrobiuret Compound Summary." National Library of Medicine.[1] Link[1]

Advanced Protocols for Controlled Nitration: The Nitrobiuret System

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a comprehensive technical guide on the controlled nitration reactions involving nitrobiuret , specifically focusing on its synthesis as a high-energy precursor and its application as a specialized synthon in drug development (e.g., carbazole alkaloids).

Executive Summary & Technical Context

Nitrobiuret (1-nitrobiuret) is a specialized N-nitro compound derived from the nitration of biuret (dicarbamylamine). While historically categorized as a high-energy density material (HEDM) precursor, it has emerged as a critical synthon in the total synthesis of complex bioactive alkaloids, such as the Antiostatins (specific inhibitors of lipid peroxidation).

Crucial Distinction: This protocol addresses the chemical synthesis and application of 1-nitrobiuret (


). It is distinct from and unrelated to the "Biuret Reagent" (alkaline copper sulfate) used for colorimetric protein quantification.

Why "Controlled" Nitration? The nitration of biuret is an equilibrium-driven, highly exothermic process. Without strict control, the reaction can cascade to 1,5-dinitrobiuret (a highly unstable explosive) or result in hydrolytic decomposition to urea and gases (


). Precise control of temperature, acid stoichiometry, and quenching dynamics is required to selectively isolate the mono-nitro derivative for pharmaceutical applications.
Mechanistic Architecture

The formation of nitrobiuret follows an electrophilic N-nitration mechanism. The presence of the carbonyl groups on biuret exerts an electron-withdrawing effect, requiring potent nitrating media (mixed acid).

Key Reaction Pathway:

  • Protonation/Activation: Biuret interacts with the nitronium ion (

    
    ) generated by the 
    
    
    
    system.
  • Substitution: The electrophilic attack occurs at the terminal nitrogen.

  • Equilibrium Management: The mono-nitro product is less basic than the starting material but can be further nitrated to the unstable dinitro species if acid concentration is too high.

NitrationPathway cluster_control Critical Control Zone Biuret Biuret (Starting Material) Mono 1-Nitrobiuret (Target Synthon) Biuret->Mono + NO2+ (Controlled T < 5°C) MixAcid Mixed Acid (HNO3/H2SO4) MixAcid->Biuret Di 1,5-Dinitrobiuret (Unstable/Explosive) Mono->Di + Excess NO2+ / High T Decomp Decomposition (CO2, N2O, Urea) Mono->Decomp Hydrolysis / pH > 7 Di->Decomp Rapid Decay

Figure 1: Reaction pathway illustrating the critical window for isolating 1-nitrobiuret while avoiding dinitration or decomposition.

Protocol 1: Selective Synthesis of 1-Nitrobiuret

This protocol utilizes a modified Thiele-Uhlfelder method , optimized for safety and selectivity. It is designed to suppress the formation of dinitrobiuret.

Safety Prerequisite:

  • Hazard: 1-Nitrobiuret is an energetic material. Perform all steps behind a blast shield.

  • PPE: Face shield, heavy neoprene gloves, antistatic lab coat.

  • Temperature: Strict cryogenic control is mandatory.

Materials & Reagents
ReagentGradeRole
Biuret (Anhydrous)>98%Substrate
Nitric AcidFuming (98-100%)Nitrating Agent
Sulfuric AcidConc. (98%)Dehydrating Agent/Catalyst
Ice/WaterDistilledQuenching Medium
Step-by-Step Methodology
  • Acid Preparation (The "Mixed Acid"):

    • In a jacketed reactor cooled to 0°C , slowly add 20 mL of Conc.

      
        to 4 mL of Fuming 
      
      
      
      .
    • Critical: Maintain internal temperature

      
       during addition. Stir gently to ensure homogeneity.
      
  • Substrate Addition:

    • Cool the mixed acid to -5°C .

    • Add 5.0 g of dry Biuret in small portions (approx. 0.5 g each) over 30 minutes.

    • Checkpoint: Allow temperature to stabilize between additions. If T > 0°C, pause addition.

  • Reaction Phase:

    • Maintain stirring at -5°C to 0°C for 60 minutes .

    • Note: The solution will turn slightly viscous. Do not allow to warm to room temperature, as this favors dinitration.

  • Controlled Quenching:

    • Prepare a slurry of 100 g crushed ice in a beaker.

    • Pour the reaction mixture slowly onto the ice with vigorous manual stirring.

    • Observation: A white, flocculent precipitate (1-nitrobiuret) will form immediately.

  • Isolation & Purification:

    • Filter rapidly using a sintered glass funnel (keep cold).

    • Wash the cake with ice-cold water (2 x 20 mL) to remove residual acid.

    • Recrystallization: Dissolve the crude solid in a minimum amount of water at 50°C (do not boil) and cool rapidly to 0°C.

    • Drying: Vacuum dry over

      
       at room temperature. Do not use heat.
      

Yield Expectation: 60-75% Validation: Melting Point ~165°C (with decomposition).

Protocol 2: Application in Drug Synthesis (Alkaloid Functionalization)

In drug development, 1-nitrobiuret acts as a unique electrophilic scaffold. The nitro group activates the urea backbone, facilitating N-alkylation or condensation reactions used to build side chains for carbazole alkaloids (e.g., Antiostatin B).

Case Study: Synthesis of 5-isobutyl-1-nitrobiuret (Antiostatin precursor).

Workflow Diagram

SynthesisWorkflow cluster_conditions Reaction Conditions Start 1-Nitrobiuret (From Protocol 1) Reaction Nucleophilic Displacement / Rearrangement (Solvent: Water/EtOH) Start->Reaction Reagent Isobutylamine (Nucleophile) Reagent->Reaction Product 5-Isobutyl-1-nitrobiuret (Target Intermediate) Reaction->Product Crystallization Drug Antiostatin B (Carbazole Alkaloid) Product->Drug Fe-Mediated Coupling note Temp: Reflux Time: 2-4 hrs note->Reaction

Figure 2: Workflow for utilizing 1-nitrobiuret as a building block in total synthesis.

Methodology
  • Setup:

    • Dissolve 1.0 eq of 1-Nitrobiuret in water (solubility is moderate; gentle warming may be required).

  • Coupling:

    • Add 1.1 eq of Isobutylamine dropwise.

    • Reflux the mixture for 2 hours. The nitro group activates the adjacent carbonyl/nitrogen system, allowing the amine to integrate into the biuret framework (often involving rearrangement or displacement depending on specific conditions).

  • Workup:

    • Cool the solution to 4°C. The alkylated nitrobiuret derivative typically precipitates.

    • Filter and recrystallize from ethanol.

  • Application:

    • This intermediate is then subjected to iron-mediated oxidative coupling with arylamines to form the carbazole core of Antiostatin B (See Knölker et al. references).

Analytical Validation & Quality Control

Data integrity is paramount. Use the following parameters to validate the synthesized reagent.

ParameterMethodAcceptance CriteriaNotes
Identity

-NMR (DMSO-

)
Signals at

10.5 (s, NH), 8.2 (s, NH), 7.1 (s,

)
Distinct downfield shift due to

.
Purity HPLC (C18,

)
>95% AreaMonitor for biuret (start) and dinitrobiuret (impurity).
Thermal Stability DSC (Differential Scanning Calorimetry)Onset > 160°CCRITICAL: Sharp exotherm indicates decomposition.
Moisture Karl Fischer< 0.5%Water promotes hydrolysis to urea.
References
  • Synthesis & Kinetics: Babakhanyan, V., et al. (2015). Synthesis of Nitro-Derivatives of Biuret and Their Salts. ResearchGate. Link

  • Drug Application (Antiostatin): Forke, R., et al. (2010).[1] Total synthesis of biologically active alkaloids using transition metals. Pure and Applied Chemistry, 82(11). Link

  • Classic Methodology: Thiele, J., & Uhlfelder, E. (1898). Ueber Nitrobiuret und Dinitrobiuret. Annalen der Chemie. (Foundational method cited in modern total synthesis).
  • Safety Data: PubChem. (2025). 1-Nitrobiuret Compound Summary. National Library of Medicine. Link[2]

  • Mechanistic Insight: Knölker, H.-J., et al. (2022).[3] Cascade Benzannulation Approach for the Syntheses of Lipocarbazoles. Journal of Organic Chemistry. Link

Disclaimer: The protocols described herein involve the handling of energetic materials and concentrated acids. These procedures should only be performed by qualified personnel in a properly equipped laboratory with appropriate safety shielding. The author assumes no liability for accidents arising from the use of this guide.

Sources

Troubleshooting & Optimization

Technical Support Center: Nitrobiuret Synthesis & Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Nitrobiuret (


) and its homolog, dinitrobiuret, are energetic intermediates often synthesized via the nitration of biuret. While valuable for high-energy material applications and heterocyclic synthesis, they present a critical "stability paradox": the conditions required to form them (high acidity, excess nitrating agent) are the exact conditions that promote their rapid hydrolytic decomposition.

This guide addresses the specific failure modes where researchers encounter yield loss, "fizz-out" reactions, or hazardous thermal runaways.

Module 1: Critical Control Points in Synthesis

Q1: Why does my reaction mixture fume and lose volume during vacuum concentration?

Diagnosis: You are likely attempting the "Thiele & Uhlfelder" isolation method (evaporation of nitric acid) which is now known to be hazardous. Root Cause: Dinitrobiuret is thermally unstable in concentrated acidic media. As you strip the solvent (nitric acid), the concentration of the unstable dinitrobiuret increases, and the heat applied (even under vacuum) triggers a self-accelerating decomposition reaction.[1][2] The Fix:

  • Stop Evaporation: Never isolate nitrobiuret or dinitrobiuret by evaporating the nitrating agent.

  • Quench Method: Pour the reaction mixture onto crushed ice. The dilution stops the nitration equilibrium and precipitates the product (if sufficiently insoluble) or allows for extraction.

  • Safety Note: Spontaneous heating during evaporation indicates the onset of a runaway decomposition, releasing

    
     and 
    
    
    
    .
Q2: I followed the stoichiometry for dinitrobiuret, but NMR shows only biuret or mono-nitrobiuret. What happened?

Diagnosis: Acid-catalyzed hydrolysis occurred before isolation. Mechanism: The nitration of biuret is reversible. In the presence of protic acids (like sulfuric acid or dilute nitric acid), dinitrobiuret undergoes rapid hydrolysis following pseudo-first-order kinetics.

  • Pathway: Dinitrobiuret

    
     Nitrobiuret 
    
    
    
    Biuret.[2] Data Insight: Research indicates that in 99%
    
    
    at 25°C, dinitrobiuret degrades completely within 30 minutes.[2] Even in 10%
    
    
    , hydrolysis is "momentary."[1][2] The Fix:
  • Temperature Control: Maintain reaction temperature strictly below 0°C to 10°C . Do not allow the reaction to stand at room temperature (25°C) for any duration post-addition.

  • Time Management: Quench immediately after the addition of the nitrating agent is complete and the required induction period (usually <30 mins at 0°C) has passed.

Module 2: Visualization of Stability Pathways

The following diagram illustrates the kinetic competition between formation and decomposition.

NitrobiuretPathways Biuret Biuret (Stable Precursor) Nitrobiuret Nitrobiuret (Mono-substituted) Biuret->Nitrobiuret HNO3/H2SO4 < 10°C Nitrobiuret->Biuret Acid Hydrolysis (Slow) Dinitrobiuret Dinitrobiuret (Highly Unstable) Nitrobiuret->Dinitrobiuret Excess HNO3 High Acidity Salt Nitrobiuret Salts (K+, NH4+) (STABLE STORAGE FORM) Nitrobiuret->Salt Neutralization (KOH/NH3) Dinitrobiuret->Nitrobiuret Acid Hydrolysis (Fast at >20°C) Decomp Decomposition Products (N2O, CO2, NH4+) Dinitrobiuret->Decomp Thermal Runaway (Vacuum Evap)

Figure 1: Reaction network showing the reversible nitration pathways (blue) versus the irreversible decomposition and hydrolysis pathways (red). Note the stabilization route via salt formation (green).

Module 3: Stabilization & Storage Protocols

Q3: My isolated solid degrades after a week on the shelf. How do I store it?

Diagnosis: Free acid instability. The free acid forms of nitrobiuret are significantly less stable than their corresponding salts. The Fix: Convert the free acid to a salt immediately after synthesis for long-term storage. Protocol: Salt Formation

  • Dissolution: Dissolve the crude wet nitrobiuret in the minimum amount of cold methanol or ethanol.

  • Neutralization: Add an equimolar amount of base (e.g., Potassium Hydroxide in ethanol or Hydrazine hydrate).

  • Precipitation: The salt (e.g., Potassium Nitrobiuret) will precipitate. Filter and dry. Stability Data Comparison:

Compound FormFlash Point (°C)Stability in StorageRecommended Use
Dinitrobiuret (Free Acid) 90°CVery Low (< 1 week)Immediate use only
Nitrobiuret (Free Acid) 132°CModerateShort-term intermediates
Potassium Dinitrobiuret 127°CLow-ModerateSpecialized energetics
Potassium Nitrobiuret 177°C High Long-term storage

Data derived from Yudin et al. (2015).

Module 4: Experimental Protocol (Optimized)

Objective: Synthesis of Nitrobiuret with minimized decomposition.

  • Preparation: Cool 20 mL of concentrated sulfuric acid (

    
    ) to 0°C  in an ice-salt bath.
    
  • Dissolution: Slowly add 2.0 g of dry Biuret. Maintain temp < 5°C.

  • Nitration: Dropwise add fuming nitric acid (

    
    , 1.5 eq). CRITICAL:  Monitor internal temperature. If it rises above 10°C, stop addition immediately and allow to cool.
    
  • Reaction Time: Stir at 0°C for exactly 20-30 minutes. Do not extend reaction time.

  • Quenching: Pour the reaction mixture onto 100 g of crushed ice. The nitrobiuret will precipitate as a white solid.

  • Filtration: Filter immediately. Wash the pad with ice-cold water (minimal volume) to remove residual acid.

  • Stabilization (Optional but Recommended): Resuspend solid in cold ethanol and neutralize with ethanolic KOH to generate the stable potassium salt.

References

  • Yudin, N., et al. (2015). Synthesis of Nitro-derivatives of Biuret and Their Salts. Mendeleev University of Chemical Technology of Russia.[1][2] (Accessed via Vertex AI Search).

  • Thiele, J., & Uhlfelder, E. (1898).[2] Ueber Biuret und verwandte Verbindungen. Justus Liebigs Annalen der Chemie, 303(1), 93-114. (Foundational reference for the hazardous evaporation method).

  • Klapötke, T. M. (2004). New Trends in Research of Energetic Materials. Proceedings of the VII Seminar, Pardubice. (Discusses energetic properties and instability).

Sources

Technical Support Center: Purification & Quality Assurance of Crude Nitrobiuret

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Role: Senior Application Scientist Subject: Optimization of Crude Nitrobiuret Purification (Mononitrobiuret) Safety Advisory: Nitrobiuret and its byproducts (specifically 1,5-dinitrobiuret) are energetic materials. All protocols below requires blast shielding, anti-static grounding, and strict temperature controls.

Part 1: The Core Directive (Protocol Design)

You are likely working with a crude precipitate formed from the nitration of biuret using mixed acid (


) or pure nitric acid. The crude material is often contaminated with occluded acids, unreacted biuret, and decomposition products like cyanuric acid.

The standard purification method for Mononitrobiuret (MNB) is recrystallization from water , but this comes with a critical caveat: Hydrolytic Instability. MNB is prone to hydrolysis back to urea/biuret or decomposition into gaseous products if kept in hot aqueous solution for too long.

The "Rapid-Thermal" Recrystallization Protocol

This protocol minimizes thermal exposure while maximizing the rejection of acid impurities.

Reagents Required:

  • Crude Nitrobiuret (wet or dry)

  • Deionized Water (pH 7.0)

  • Ethanol (Optional, for drying)

Step-by-Step Methodology:

  • Acid Neutralization (Pre-Wash):

    • Why: Crude crystals often trap

      
       in the lattice. Recrystallizing acidic material accelerates decomposition.
      
    • Action: Suspend crude solid in ice-cold water (0–5°C). Stir vigorously for 10 minutes. Filter. Repeat until filtrate pH is >4.0.[1]

  • Dissolution (The Critical Zone):

    • Heat deionized water to 85°C (Do NOT boil).

    • Add the pre-washed wet cake to the hot water with rapid stirring.

    • Ratio: Use approximately 10-15 mL of water per gram of crude solid.

    • Time Limit: The solid must dissolve within 5 minutes . If it does not, filter immediately to remove insoluble impurities (likely cyanuric acid or higher polymers). Do not prolong heating.

  • Filtration & Crystallization:

    • Rapidly filter the hot solution through a pre-heated funnel (to prevent premature crashing).

    • Immediate Cooling: Place the filtrate directly into an ice-salt bath (-5°C).

    • Mechanism:[1][2][3] Rapid cooling forces the formation of small, pure crystals, rejecting the more soluble biuret and nitrate salts into the mother liquor.

  • Isolation:

    • Filter the white precipitate.

    • Wash with cold ethanol (

      
      C). This displaces water and facilitates faster drying.
      
    • Dry under vacuum at 40°C max . Note: MNB decomposes without melting at ~153°C; do not exceed 60°C during drying.

Part 2: Troubleshooting Guides (Q&A)

Issue 1: Product Instability & Color Change

User Question: "My purified crystals turn yellow after 24 hours of storage. The melting point is also dropping. What is happening?"

Scientist Response: This is a classic sign of Acid-Catalyzed Autocatalytic Decomposition .

  • The Cause: Even trace amounts of occluded sulfuric or nitric acid trapped inside the crystal lattice will catalyze the decomposition of nitrobiuret over time. This releases

    
     gases (yellow/brown), which further accelerates the degradation.
    
  • The Fix: You must perform a pH-controlled recrystallization .

    • Add a trace amount of urea or ammonium acetate to your recrystallization water (0.5% w/v). This acts as a buffer/scavenger for free acid without reacting with the nitrobiuret.

    • Ensure your final wash is with anhydrous ethanol to remove all traces of moisture, as water promotes hydrolysis.

Issue 2: Low Yields

User Question: "I am losing 60% of my mass during the water recrystallization. Is nitrobiuret too soluble?"

Scientist Response: While MNB is soluble in hot water, massive yield loss usually indicates Hydrolysis , not just solubility loss.

  • The Mechanism: At temperatures >90°C, or if held hot for >10 minutes, Nitrobiuret hydrolyzes:

    
    
    The "lost" mass is actually converting back to biuret, which remains dissolved in the mother liquor.
    
  • The Fix:

    • Lower your dissolution temperature to 75-80°C .

    • Use the "Minimum Volume" rule strictly: Add hot water only until just dissolved.

    • Recycle the mother liquor only once. Repeated boiling of the mother liquor concentrates the decomposition products.

Issue 3: Safety & Explosive Impurities

User Question: "I see a second crop of crystals forming that looks different (needle-like). Should I combine them?"

Scientist Response: ABSOLUTELY NOT.

  • The Risk: In aggressive nitration mixtures, you may form 1,5-Dinitrobiuret (DNB) .

  • Differentiation: DNB is significantly more unstable (Explodes >127°C) and often crystallizes in a different habit or density.

  • Action: Discard the mother liquor after the first crop. Do not attempt to recover yield from the "oily" residue or secondary precipitates without rigorous safety testing (Drop Hammer test).

Part 3: Visualization & Analytics

Impurity Profile & Removal Strategy[3][4][5][6][7][8]
ImpurityOriginSolubility BehaviorRemoval Strategy
Biuret Unreacted Starting MaterialHigh solubility in cold water (relative to MNB)Remains in Mother Liquor during ice-cooling.
Cyanuric Acid Thermal DecompositionLow solubility in waterRemoved during hot filtration (Step 2).
Nitric/Sulfuric Acid Reaction SolventSolubleRemoved via pre-wash and buffering.
Dinitrobiuret Over-nitrationLow solubilityDANGER: Discard filtrate; do not concentrate to dryness.
Process Logic Flowchart

NitrobiuretPurification Crude Crude Nitrobiuret (Acid Contaminated) PreWash Pre-Wash: Ice Water (0°C) Stir 10 mins Crude->PreWash CheckPH Check Filtrate pH PreWash->CheckPH Dissolve Dissolve in H2O at 85°C (Max 5 mins) CheckPH->Dissolve pH > 4 RepeatWash Repeat Wash CheckPH->RepeatWash pH < 4 HotFilter Hot Filtration (Remove Cyanuric Acid) Dissolve->HotFilter Cool Rapid Cooling to -5°C (Ice-Salt Bath) HotFilter->Cool FilterDry Filter & Wash w/ EtOH Vac Dry <40°C Cool->FilterDry Waste Discard Filtrate (Contains Biuret/Acids) Cool->Waste Mother Liquor RepeatWash->PreWash

Caption: Logic flow for the purification of Mononitrobiuret, emphasizing pH control and thermal limits to prevent hydrolysis.

References

  • Klapötke, T. M., et al. (2015). "Ab initio kinetics and thermal decomposition mechanism of mononitrobiuret and 1,5-dinitrobiuret." The Journal of Chemical Physics. Link

  • Urbanski, T. (1964). Chemistry and Technology of Explosives, Vol 2. Pergamon Press.
  • Davis, T. L. (1943). The Chemistry of Powder and Explosives. Wiley.
  • Thiele, J., & Uhlfelder, E. (1898). "Ueber Nitrobiuret und Dinitrobiuret." Annalen der Chemie.

Sources

Technical Support Center: Recrystallization of 1-Nitrobiuret

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the recrystallization of 1-nitrobiuret. It addresses common challenges and provides practical, field-proven solutions to achieve high-purity crystalline products.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of 1-nitrobiuret, offering explanations and actionable solutions.

Issue 1: 1-Nitrobiuret Fails to Dissolve Completely in the Hot Solvent.

  • Question: I'm heating my solvent and have added my crude 1-nitrobiuret, but a significant amount of solid remains undissolved, even at the solvent's boiling point. What's happening and what should I do?

  • Answer: This issue typically points to one of three possibilities: insufficient solvent, the presence of insoluble impurities, or the choice of an inappropriate solvent.

    • Causality: 1-Nitrobiuret, like many organic compounds, has a finite solubility in any given solvent at a specific temperature. If the amount of solvent is insufficient to create a saturated solution at its boiling point, the compound will not fully dissolve.[1][2] Alternatively, your crude product may contain impurities that are insoluble in your chosen solvent.

    • Solution Pathway:

      • Incremental Solvent Addition: Add small portions of hot solvent to the flask while maintaining the boiling temperature.[1] Stir or swirl the flask after each addition to promote dissolution. If the solid is your product, you should see it progressively dissolve.

      • Hot Filtration for Insoluble Impurities: If a portion of the solid refuses to dissolve after adding a reasonable excess of solvent, it is likely an insoluble impurity.[3] In this case, you should perform a hot gravity filtration to remove the insoluble material before allowing the solution to cool.

      • Re-evaluate Solvent Choice: If the compound has very poor solubility even with a large volume of boiling solvent, the chosen solvent is likely unsuitable. A good recrystallization solvent should dissolve the compound completely when hot but sparingly when cold.[1]

Issue 2: No Crystals Form Upon Cooling.

  • Question: My 1-nitrobiuret dissolved perfectly in the hot solvent, but after cooling to room temperature and even in an ice bath, no crystals have appeared. What should I do?

  • Answer: The failure of crystals to form indicates that the solution is supersaturated. This can happen if the cooling process is too rapid or if there are no nucleation sites for crystal growth to begin.

    • Causality: Crystal formation requires both supersaturation and nucleation. If the solution remains supersaturated without nucleation, it will not crystallize.[4]

    • Solution Pathway:

      • Induce Crystallization:

        • Scratching the Flask: Use a glass stirring rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[4]

        • Seed Crystals: If you have a small amount of pure 1-nitrobiuret, add a tiny crystal to the supersaturated solution. This "seed" will act as a template for further crystal growth.[4]

      • Reduce Solvent Volume: If induction methods fail, you may have used too much solvent. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[1] Be cautious not to overheat, as 1-nitrobiuret decomposes at 153 °C.[5][6]

      • Patience: Sometimes, crystallization is a slow process. Cover the flask to prevent solvent evaporation and contamination, and allow it to stand undisturbed for a longer period.

Issue 3: The Recrystallized Product is Colored.

  • Question: My starting material was off-white, and after recrystallization, the crystals still have a yellowish tint. How can I remove colored impurities?

  • Answer: The presence of color indicates that colored impurities are co-crystallizing with your product. These are often highly conjugated organic molecules.

    • Causality: Colored impurities can be adsorbed onto the surface of the growing crystals or become trapped within the crystal lattice.[3]

    • Solution Pathway:

      • Activated Charcoal Treatment: Dissolve the impure 1-nitrobiuret in the minimum amount of hot solvent. Add a very small amount of activated charcoal (a spatula tip is often sufficient) to the hot solution.[3]

      • Boil and Filter: Boil the solution with the charcoal for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

      • Hot Gravity Filtration: Perform a hot gravity filtration to remove the charcoal. The resulting filtrate should be colorless.

      • Cool and Crystallize: Allow the colorless filtrate to cool and crystallize as usual.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 1-nitrobiuret?

  • Water: Biuret is soluble in hot water, so this is a primary candidate.[7]

  • Ethanol or Methanol: A patent for the purification of biuret mentions the use of alcoholic solvents.[8] A mixture of ethanol and water can also be a powerful recrystallization solvent system.

The ideal solvent will dissolve 1-nitrobiuret when hot but have low solubility at room temperature or below. Small-scale solubility tests in test tubes are recommended to determine the optimal solvent or solvent pair.

Q2: My 1-nitrobiuret seems to be decomposing during recrystallization. How can I prevent this?

A2: 1-Nitrobiuret decomposes at 153 °C without melting.[5][6] If you are using a high-boiling point solvent or heating the solution for an extended period, you risk thermal decomposition. To mitigate this:

  • Choose a Lower-Boiling Point Solvent: Select a solvent with a boiling point well below 153 °C. Water (100 °C) and ethanol (78 °C) are good choices in this regard.

  • Minimize Heating Time: Do not keep the solution at its boiling point for longer than necessary to dissolve the solid.

  • Use a Steam Bath or Water Bath: For more gentle and controlled heating, use a steam bath or a hot water bath instead of a heating mantle.

Q3: What are the likely impurities in my crude 1-nitrobiuret?

A3: The impurities will largely depend on the synthesis method. Since 1-nitrobiuret is synthesized by the nitration of biuret, potential impurities include:

  • Unreacted Biuret: The starting material for the synthesis.

  • Dinitrobiuret: A potential over-nitration product.[9]

  • Triuret and Cyanuric Acid: These are common impurities in the starting biuret, which is produced from the pyrolysis of urea.[10]

  • Side-Reaction Products: Nitrating conditions can sometimes lead to other unwanted byproducts.

A successful recrystallization should separate 1-nitrobiuret from these impurities based on differences in their solubility.

Q4: How do I know if my recrystallized 1-nitrobiuret is pure?

A4: The purity of your final product should be confirmed using analytical methods:

  • Melting Point Analysis: A pure compound will have a sharp melting point (or in this case, decomposition point) over a narrow range. Impurities tend to broaden and depress the melting point.[11]

  • Chromatography (HPLC): High-Performance Liquid Chromatography (HPLC) is a sensitive method for detecting impurities. A pure compound will show a single major peak.[12]

  • Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure of your compound and may reveal the presence of impurities. Quantitative ¹H NMR can be used to determine absolute purity.[13]

Experimental Protocol: Single-Solvent Recrystallization of 1-Nitrobiuret

This protocol outlines a standard procedure for the recrystallization of 1-nitrobiuret.

Materials:

  • Crude 1-nitrobiuret

  • Recrystallization solvent (e.g., water or ethanol)

  • Erlenmeyer flasks (2)

  • Heating source (hot plate or steam bath)

  • Glass funnel

  • Filter paper

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution: Place the crude 1-nitrobiuret in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue to add small portions of the hot solvent until the 1-nitrobiuret is completely dissolved.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Place a fluted filter paper in a glass funnel and preheat the funnel and a clean receiving Erlenmeyer flask by pouring hot solvent through them. Filter the hot solution quickly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel and filter flask.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For a final drying step, the crystals can be placed in a desiccator.

Visualizations

Recrystallization Workflow Diagram

RecrystallizationWorkflow start Crude 1-Nitrobiuret dissolve Dissolve in Minimum Hot Solvent start->dissolve insoluble_check Insoluble Impurities? dissolve->insoluble_check hot_filtration Hot Gravity Filtration insoluble_check->hot_filtration Yes cool Slow Cooling (Room Temp -> Ice Bath) insoluble_check->cool No hot_filtration->cool crystallization_check Crystals Formed? cool->crystallization_check induce Induce Crystallization (Scratch / Seed) crystallization_check->induce No collect Vacuum Filtration & Wash with Cold Solvent crystallization_check->collect Yes induce->cool dry Dry Crystals collect->dry waste Filtrate (Waste) collect->waste pure_product Pure 1-Nitrobiuret dry->pure_product

Caption: Workflow for the recrystallization of 1-nitrobiuret.

References

  • Vertex AI Search.
  • Vertex AI Search. Recrystallization - Single Solvent. Accessed January 27, 2026.
  • Vertex AI Search.
  • University of York. Single-solvent recrystallisation - Chemistry Teaching Labs. Accessed January 27, 2026.
  • Jasperse, J. Recrystallization I. Chem 355. Accessed January 27, 2026.
  • Swist, M., Wilamowski, J., & Parczewski, A. (2005). Basic and neutral route specific impurities in MDMA prepared by different synthesis methods. Comparison of impurity profiles. Forensic Science International, 155(2-3), 100-111. [Link]

  • SYNTHESYS OF NITRO-DERIVATIVES OF BIURUT AND THEIR SALTS. (2015).
  • Wikipedia. Biuret. Accessed January 27, 2026.
  • Carl ROTH. Safety Data Sheet: Biuret Reagent. Accessed January 27, 2026.
  • S. V. Buntea, D. G. V. D. S. M. R. M. M. K. P. (2015). Ab initio kinetics and thermal decomposition mechanism of mononitrobiuret and 1,5-dinitrobiuret. The Journal of Chemical Physics, 142(20), 204308. [Link]

  • Bunte, S. V., et al. (2015). Ab initio kinetics and thermal decomposition mechanism of mononitrobiuret and 1,5-dinitrobiuret. The Journal of Chemical Physics, 142(20), 204308. [Link]

  • Google Patents. Purification method of biuret - CN101735114A. Accessed January 27, 2026.
  • ResearchGate. How to determine % purity of an isolated unknown compound without using standard? Accessed January 27, 2026.
  • Google Patents. Production of biuret - US3057918A. Accessed January 27, 2026.
  • Flinn Scientific. Safety Data Sheet Biuret Reagent DANGER. Accessed January 27, 2026.
  • Scribd. Assay Techniques and Purity Analysis. Accessed January 27, 2026.
  • Fisher Scientific.
  • Standard Reference Data. High Temperature Properties and Decomposition of Inorganic Salts Part 3, Nitrates and Nitrites. Accessed January 27, 2026.
  • CymitQuimica.
  • Songire, V., et al. (2024). A Comprehensive Synthesis and Standardisation of Nitrosamine Impurities of Mirabegron and Their Related Compounds. International Journal of Pharmaceutical and Phytopharmacological Research, 30(1), 42-54.
  • Chromatography Forum. How to identified the purity of standard substance? Accessed January 27, 2026.
  • American Chemical Society.
  • Breckland Scientific.
  • DTU Research Database.
  • University of Calgary. Solubility of Organic Compounds. Accessed January 27, 2026.
  • YouTube. O Level Pure/IP Chemistry: How to Test for Purity of a Substance? Accessed January 27, 2026.
  • Revue Roumaine de Chimie. CONSIDERATIONS ON THE THERMAL DECOMPOSITION OF UREA. Accessed January 27, 2026.
  • Chemistry LibreTexts. 4.4 Solubility. Accessed January 27, 2026.
  • National Institutes of Health. 1-Nitrobiuret | C2H4N4O4 | CID 416462 - PubChem. Accessed January 27, 2026.
  • National Technical Reports Library. Solubility of Organic and Inorganic Chemicals in Selected Solvents. Accessed January 27, 2026.
  • Sigma-Aldrich. 1-NITROBIURET AldrichCPR. Accessed January 27, 2026.

Sources

Identifying and minimizing byproducts in nitrobiuret synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Precision in High-Nitrogen Chemistry

Welcome to the Technical Support Center. If you are accessing this guide, you are likely observing inconsistent yields, hygroscopic products, or unexpected spectral peaks in your nitrobiuret synthesis.

Nitrobiuret (


 for the dinitro species) is deceptively simple structurally but synthetically unforgiving. Unlike standard aromatic nitrations, the nitration of biuret is a battle against two opposing forces: hydrolysis  (driven by water/heat) and cyclization  (driven by thermal stress).

This guide moves beyond standard literature to address the operational failures that cause these byproducts. We focus on the synthesis of 1,5-dinitrobiuret, as this is the target for most high-energy and pharmacological applications.

Module 1: Reaction Optimization (The "Front End")

The Core Problem: The most common failure mode is not the lack of nitration power, but the degradation of the product in situ. Dinitrobiuret is unstable in acidic solution at ambient temperatures.

Troubleshooting Guide: Thermal & Acid Management
Symptom Probable Cause Corrective Action
Low Yield / Gas Evolution Thermal Runaway: Reaction temp exceeded 10°C, triggering decarboxylation.Protocol: Maintain reactor at -5°C to 0°C. Add biuret to acid slowly over 30 mins.
Product is Sticky/Hygroscopic Hydrolysis (Mononitro): Water content in acid >2%, leading to partial nitration or hydrolysis to urea.Protocol: Use 98-100%

or Oleum/Nitrate mixtures. Strictly anhydrous.
Insoluble White Precipitate Feedstock Contamination: Starting biuret contained Cyanuric Acid (CYA).Protocol: Recrystallize starting biuret from hot water before nitration.
The "Golden Rule" of Isolation

CRITICAL WARNING: Never attempt to isolate dinitrobiuret by evaporating nitric acid under vacuum (Rotovap). This causes spontaneous heating and explosive decomposition.

Correct Isolation Protocol:

  • Quench: Pour the reaction mixture onto crushed ice (ratio 1:5 w/w).

  • Precipitate: The dinitrobiuret is insoluble in cold dilute acid and will precipitate immediately.

  • Filter: Vacuum filter immediately while keeping the slurry

    
    .
    

Module 2: The Byproduct Landscape

Understanding where your impurity comes from is the first step to eliminating it.

Pathway Visualization

The following diagram illustrates the kinetic competition between the desired nitration and the thermodynamic sinks (Hydrolysis and Cyclization).

Nitrobiuret_Pathways Biuret Biuret (Starting Material) Mono Mononitrobiuret (Intermediate) Biuret->Mono Nitration (< 0°C) CYA Cyanuric Acid (Cyclization Byproduct) Biuret->CYA Thermal Stress (> 50°C) Pre-reaction impurity HNO3 HNO3 / H2SO4 (Nitrating Agent) DiNitro 1,5-Dinitrobiuret (Target Product) Mono->DiNitro Excess Acid, Dehydration Urea Urea + CO2 (Hydrolysis Byproduct) Mono->Urea Hydrolysis DiNitro->Urea Hydrolysis (Wet Acid/Heat)

Figure 1: Reaction pathways showing the critical divergence between successful nitration (green) and decomposition/hydrolysis (red).[1]

Module 3: Analytical Troubleshooting

You have a white powder, but is it pure? Use this shift comparison table to validate your product against common impurities.

NMR/IR Diagnostic Table
Compound 1H NMR (DMSO-d6) IR Characteristic Bands (

)
Solubility Profile
Biuret (Start)

8.5 (s), 6.9 (s)
3400 (NH), 1720 (C=O)Soluble in water/EtOH
1,5-Dinitrobiuret

11.0 - 12.5 (broad)*
1640 (N-NO2), 1280 (sym NO2)Insoluble in cold water
Cyanuric Acid

11.9 (s)
1750 (C=O ring), 780 (Ring breathing)Insoluble in EtOH
Urea Nitrate

7.5 (broad)
1384 (NO3-), 1680 (C=O)Soluble in water

*Note: The acidic protons in dinitrobiuret are highly labile and may shift or disappear depending on solvent water content.

Frequently Asked Questions (FAQs)

Q1: My product turns yellow and fumes upon drying. What is happening? A: You are witnessing autocatalytic decomposition . If the product is not washed thoroughly with ice-cold water to remove all traces of free nitric acid, the residual acid catalyzes the degradation of the N-nitro bond, releasing


 (yellow fumes).
  • Fix: Wash the filter cake with ice water until the filtrate pH is >4, then wash with cold ethanol to accelerate drying.

Q2: Can I use 70% Nitric Acid to save costs? A: Absolutely not. Water is the enemy. 70% HNO3 contains 30% water, which pushes the equilibrium toward hydrolysis (Urea formation) rather than nitration. You must use Fuming Nitric Acid (98%+) or a mixture of HNO3/Acetic Anhydride to scavenge water.

Q3: How do I remove Cyanuric Acid (CYA) from my final product? A: CYA is difficult to remove after nitration because its solubility profile overlaps with nitrobiuret in many organic solvents.

  • Fix: Prevention is the only viable strategy. Ensure your starting biuret is free of CYA (check via IR at 780

    
    ) before beginning. If present, recrystallize the biuret from boiling water; CYA is significantly less soluble than biuret and can be filtered off hot.
    

References & Grounding

  • Klapötke, T. M. , et al. (2015). Synthesis of Nitro-Derivatives of Biuret and Their Salts. Propellants, Explosives, Pyrotechnics.[2] (Detailed kinetics on dinitrobiuret instability in acid).

  • Agrawal, J. P. (2010). High Energy Materials: Propellants, Explosives and Pyrotechnics. Wiley-VCH.[2] (General nitration mechanisms and safety).

  • Thiele, J., & Uhlfelder, E. (1898). Ueber Dinitrobiuret. Annalen der Chemie. (Foundational synthesis and isolation protocols).

Sources

Technical Guide: Stability & Handling of Nitrobiuret in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of Mononitrobiuret (MNB) and Dinitrobiuret (DNB) in Organic Media
Executive Summary & Chemical Context

Nitrobiuret (specifically 1-nitrobiuret, MNB) is a nitrogen-rich compound (


) utilized in energetic materials and as a slow-release fertilizer intermediate. Its stability is governed by two primary failure modes: thermal elimination  and hydrolytic cleavage .

While MNB exhibits robust thermal stability in the solid state (decomposition onset ~


C), its behavior in solution is highly dependent on solvent polarity, moisture content, and proton availability. This guide addresses the critical handling parameters to prevent experimental artifacts during HPLC analysis and long-term storage.
Solvent Compatibility & Solubility Matrix

The following table summarizes the solubility and stability profile of Nitrobiuret in common laboratory solvents.

SolventSolubility RatingStability RiskTechnical Notes
DMSO (Dimethyl Sulfoxide)Excellent (>50 mg/mL)LowRecommended for Stock Solutions. Use anhydrous DMSO (≤0.05% water) to prevent slow hydrolysis.
DMF (Dimethylformamide)Good Low-ModerateGood alternative to DMSO. Avoid if solution will be heated, as DMF can decompose to amines that catalyze nitrobiuret degradation.
Acetonitrile (ACN)Moderate Very LowBest for HPLC Dilution. Aprotic and inert. Ideal for preparing working standards from DMSO stocks.
Methanol/Ethanol Low-Moderate ModerateCaution. Protic solvents can facilitate proton-transfer mechanisms. Avoid for long-term storage (>24h).
Water Low High Not Recommended for Storage. Promotes hydrolysis to urea and nitro-amines. Use only as a transient mobile phase component.
Mechanisms of Degradation

Understanding why nitrobiuret degrades is essential for troubleshooting.

A. Thermal Decomposition (Elimination)

Even in solution, localized heating (e.g., sonication) can trigger the primary decomposition pathway identified in solid-state studies. The mechanism involves an intramolecular H-transfer, leading to the elimination of isocyanic acid (HNCO).[1]

B. Hydrolytic Instability

In the presence of water (even atmospheric moisture absorbed by hygroscopic solvents like DMSO), the nitro-amino bond (


) is susceptible to nucleophilic attack, leading to denitration.

Visualizing the Decomposition Pathway:

Nitrobiuret_Decomposition cluster_legend Mechanism Key MNB Mononitrobiuret (Stable Precursor) TS1 Transition State (6-Membered Ring) MNB->TS1 ΔH (Heat) HNCO Isocyanic Acid (HNCO) TS1->HNCO Elimination Intermed Intermediate [HNN(O)OH] TS1->Intermed Products Final Products (N2O + H2O) Intermed->Products Rapid Decay key1 Primary Thermal Pathway: Intramolecular H-transfer

Figure 1: Primary thermal decomposition pathway of Mononitrobiuret involving the elimination of HNCO and subsequent breakdown of the nitro-amino intermediate.[1][2]

Troubleshooting Guide & FAQs
Q1: My HPLC peak area for Nitrobiuret decreases by 10% overnight in the autosampler. Why?

Diagnosis: This is likely Hydrolytic Degradation .

  • Cause: You likely diluted your sample in a water-containing mobile phase (e.g., Water:MeOH) and left it at room temperature.

  • Solution:

    • Prepare samples in 100% Acetonitrile or DMSO .

    • Only mix with water immediately before injection (or rely on the column mixing).

    • Set the autosampler temperature to 4°C .

Q2: Can I use sonication to speed up dissolution in Acetonitrile?

Diagnosis: Thermal Risk .

  • Cause: Sonication generates localized hotspots (>100°C) at the cavitation sites. Since MNB decomposition initiates via vibrational excitation of the

    
     and 
    
    
    
    bonds, this can degrade the sample.
  • Solution: Use Vortexing only. If sonication is strictly necessary, use a water bath with ice and limit to 30-second bursts.

Q3: I see a "ghost peak" eluting near the void volume. Is this Nitrobiuret?

Diagnosis: Solvent Artifact or Degradation Product .

  • Cause: If using DMSO, the solvent itself elutes early. However, if the peak grows over time, it is likely Nitrate/Nitrite ions or Urea formed from decomposition.

  • Solution: Run a "Solvent Blank" (DMSO only). If the peak exists in the blank, it is the solvent. If it appears only in the sample and grows, it is a degradation product (likely

    
     or 
    
    
    
    ).
Standardized Protocol: Stability Assessment

Use this self-validating workflow to determine if your specific solvent system is safe for Nitrobiuret.

Materials:

  • Anhydrous DMSO (Sigma-Aldrich or equivalent, stored over molecular sieves).

  • HPLC System (C18 Column, UV detection at 230 nm).

Workflow Diagram:

Stability_Workflow Start Start Stability Assay Prep 1. Prepare Stock 1 mg/mL in Anhydrous DMSO Start->Prep Split 2. Split into Aliquots Prep->Split CondA Condition A: Room Temp (25°C) Split->CondA CondB Condition B: Chilled (4°C) Split->CondB CondC Condition C: Stressed (40°C) Split->CondC Inject 3. Inject at T=0, 4h, 24h CondA->Inject CondB->Inject CondC->Inject Analyze 4. Calculate % Recovery (Area_T / Area_T0 * 100) Inject->Analyze Decision Is Recovery > 98%? Analyze->Decision Pass Solvent System Validated Decision->Pass Yes Fail FAIL: Check Moisture/Temp Decision->Fail No

Figure 2: Step-by-step workflow for validating the stability of Nitrobiuret in a new solvent system.

Step-by-Step Instructions:

  • Preparation: Dissolve 10 mg of Nitrobiuret in 10 mL of the test solvent (e.g., DMSO).

  • Baseline: Immediately inject 5 µL into the HPLC to establish

    
     (Time Zero) peak area.
    
  • Incubation: Divide the remaining solution into three amber vials. Store at 4°C, 25°C, and 40°C.

  • Time-Points: Re-inject samples from each vial at 4 hours and 24 hours.

  • Criteria: A drop in peak area >2% indicates instability.

    • Note: If degradation is observed only at 40°C, the solvent is acceptable for immediate use but not for heated storage.

References
  • Klapötke, T. M., et al. (2015).[2] Ab initio kinetics and thermal decomposition mechanism of mononitrobiuret and 1,5-dinitrobiuret. The Journal of Chemical Physics.

  • Rahm, M., et al. (2015).[2] Thermal Decomposition Mechanism of HNNO2H Dissociated from Mononitrobiuret. Defense Technical Information Center.

  • Search Results on Solvent Effects: General solubility data derived from urea/biuret analog studies in DMSO/Ethanol systems.

Sources

Technical Support Center: Safe Handling and Storage of Nitrobiuret

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are accessing the Level 3 Technical Support Guide for Nitrobiuret.

Critical Distinction: "Nitrobiuret" typically refers to Mononitrobiuret (MNB) or 1,5-Dinitrobiuret (DNB) .[1] Unlike their parent compound Biuret (a common fertilizer byproduct), these nitrated derivatives are energetic materials .

  • MNB is thermally stable up to ~153°C but must be treated as a propellant precursor.

  • DNB is a primary explosive hazard, sensitive to impact and friction, detonating above 127°C.[2]

This guide bypasses generic safety advice to address the specific physicochemical instabilities of the nitrobiuret class.

Part 1: The "Red Zone" – Critical Safety & Immediate Hazards

Q: I see a color change in my nitrobiuret sample. Is it still safe? A: STOP immediately. Pure nitrobiuret (MNB/DNB) is a white crystalline solid.

  • Yellow/Orange Discoloration: Indicates the formation of decomposition byproducts, likely releasing acidic species (NOx) or isocyanic acid (HNCO). This lowers the activation energy for further decomposition (autocatalysis).

  • Action: Do not move the container vigorously. Isolate the area. Contact your safety officer for immediate neutralization/disposal.

Q: What is the flashpoint/explosion threshold? A: Do not rely on "flashpoint" for solids. Focus on Decomposition Temperature (


) :
  • MNB:

    
     (Decomposes)[1][2]
    
  • DNB:

    
     (Explodes)[1][2]
    
  • Operational Limit: Never heat process streams above 60°C without remote handling.

Q: Can I use metal spatulas? A: No.

  • Reasoning: Nitrobiuret can form unstable transition metal complexes or salts (similar to metal nitramides) upon contact with iron, copper, or zinc, increasing sensitivity.

  • Protocol: Use only PTFE (Teflon) , ceramic, or conductive polymer tools. Ground all equipment to prevent electrostatic discharge (ESD), especially with DNB.

Part 2: Storage Protocols & Environmental Control

Q: What are the exact storage parameters? A: Stability relies on suppressing hydrolysis and thermal excitation.

ParameterSpecificationScientific Rationale
Temperature < 20°C (68°F) Arrhenius kinetics show exponential stability loss >35°C.
Humidity < 30% RH Hydrolysis yields urea/nitric acid, accelerating degradation.[1]
Container HDPE or PTFE Glass is acceptable but creates shrapnel risks. Avoid metal.[3]
Headspace Argon/Nitrogen Oxygen is not the primary enemy; moisture is. Inert gas prevents moisture ingress.

Q: My container is pressurized. Should I vent it? A: Extreme Caution Required. Pressure indicates decomposition (evolution of


, 

,

).
  • Do NOT open manually if the container is bulging.

  • Remote Venting: If available, use a robotic arm or blast shield.

  • No Venting: If remote handling is impossible, treat as a potential bomb. Evacuate and call EOD (Explosive Ordnance Disposal).

Part 3: Handling & Operational Troubleshooting

Q: How do I safely weigh out 50mg for an assay? A: Follow the "Static-Free Zone" protocol.

  • Ionization: Use an ionizing blower to neutralize static charge on the balance.

  • Shielding: Work behind a polycarbonate blast shield.

  • PPE: Flame-resistant lab coat, conductive wrist strap, safety glasses + face shield.

  • Solvent: If possible, solvate immediately. Nitrobiuret is safer in solution (e.g., cold water or alcohol, though stability varies).

Q: Which solvents are compatible? A:

  • Compatible: Water (short term, cold), Ethanol (cold), Acetonitrile.

  • INCOMPATIBLE:

    • Strong Bases (NaOH, KOH): Causes rapid deprotonation and decomposition.

    • DMSO: Exothermic decomposition risk at elevated temperatures.

    • Acetone: Can form sensitive condensates over long periods in basic conditions.

Part 4: Visualization of Decomposition Pathways

Understanding why the material fails is key to safety. The diagram below illustrates the thermal decomposition mechanism of Mononitrobiuret (MNB), initiated by proton transfer.

Nitrobiuret_Decomposition cluster_hazard Hazard Zone MNB Mononitrobiuret (MNB) (Solid, White) Transition Transition State (6-Membered Ring) MNB->Transition Heat (>150°C) Intermediates Intermediates (HNCO + HNN(O)OH) Transition->Intermediates Proton Transfer Products Final Gases (N2O, CO2, H2O, N2) Intermediates->Products Rapid Decomp

Figure 1: Thermal decomposition pathway of MNB.[4][5] Note the formation of gaseous products which leads to container pressurization.

Part 5: Disposal & Decontamination

Q: How do I clean up a minor spill (solid)? A:

  • Wet Down: Gently mist the spill with a 50:50 Water/Ethanol mixture to desensitize it (reduce friction sensitivity).

  • Wipe: Use a conductive, damp cloth. Do NOT brush (static/friction risk).

  • Waste: Place cloth in a plastic container filled with water.

Q: How do I dispose of the waste solution? A: Chemical Neutralization (Alkaline Hydrolysis).

  • Note: Perform in a fume hood behind a sash.

  • Slowly add the nitrobiuret solution to a large excess of 10% Sodium Hydroxide (NaOH) .

  • Warning: This will evolve gas (

    
    , 
    
    
    
    ). Allow to stand for 24 hours.
  • Adjust pH to neutral before standard chemical waste disposal.

References
  • Klapötke, T. M., et al. (2015). Ab initio kinetics and thermal decomposition mechanism of mononitrobiuret and 1,5-dinitrobiuret. The Journal of Chemical Physics.

  • National Oceanic and Atmospheric Administration (NOAA). Nitrourea (Related Energetic Structure) - CAMEO Chemicals.[1]

  • PubChem. Biuret Compound Summary (Parent Structure Data). National Library of Medicine.

  • Lease, N., et al. (2022).[6] Identifying the Molecular Properties that Drive Explosive Sensitivity. Journal of Physical Chemistry Letters. [1]

Disclaimer: This guide is for informational purposes for trained scientific personnel only. Always consult your institution's specific Chemical Hygiene Plan (CHP) before handling energetic materials.

Sources

Troubleshooting low yields in the synthesis of nitrobiuret salts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nitrobiuret Synthesis & Salt Formation

Topic: Troubleshooting Low Yields in the Synthesis of Nitrobiuret Salts Audience: Researchers, Process Chemists, and Energetic Materials Scientists Status: Active | Priority: High

Introduction: The Stability Paradox

The synthesis of nitrobiuret (


) and its salts (e.g., Potassium Nitrobiuret, Ammonium Nitrobiuret) represents a classic conflict in energetic materials chemistry: Nitration vs. Hydrolysis .

While the goal is to introduce a nitro group (


) onto the nitrogen backbone to enhance energetic performance, the very conditions required for this transformation (strong acid, dehydrating environment) also catalyze the rapid hydrolysis of the biuret backbone into ammonia, carbon dioxide, and urea.

If you are experiencing low yields (<40%), your process is likely failing at one of two critical junctions:

  • Thermal Runaway during Nitration: Creating unstable dinitrobiuret intermediates that decompose.

  • Hydrolytic Collapse during Quenching: The exotherm generated when mixing the acid reaction mass with water destroys the product before it precipitates.

Module 1: Diagnostic Flowchart

The following logic map traces the chemical fate of biuret during synthesis. Use this to identify where your mass balance is being lost.

Nitrobiuret_Pathways Start Start: Biuret + Mixed Acid Temp_Check Is Temp < 0°C? Start->Temp_Check Path_Success Mononitrobiuret Formed Temp_Check->Path_Success Yes (Controlled) Path_Over Over-Nitration Temp_Check->Path_Over No (>10°C) Quench_Check Quench Method? Path_Success->Quench_Check Dinitro Unstable Dinitrobiuret Path_Over->Dinitro Decomp_Gas Decomposition (CO2, N2O fumes) Dinitro->Decomp_Gas Hydrolysis Hydrolysis to NH3 + CO2 Quench_Check->Hydrolysis Slow / Warm Water Precipitate Precipitation of Nitrobiuret Quench_Check->Precipitate Flash Pour / Crushed Ice Hydrolysis->Decomp_Gas Neutralization Neutralization (KOH/NH3) Precipitate->Neutralization Final_Salt Target Salt Recovered Neutralization->Final_Salt

Figure 1: Reaction logic showing the narrow path to success (Green) versus common failure modes (Red).

Module 2: Troubleshooting Guides (Q&A)

Issue 1: "My reaction mixture fumed off and turned into a sticky oil."

Diagnosis: Thermal Runaway & Over-Nitration. Root Cause: Biuret nitration is exothermic. If the temperature exceeds 10–15°C, the reaction kinetics favor the formation of 1,5-dinitrobiuret . Unlike the mononitro variant, dinitrobiuret is highly unstable in acidic media and rapidly decomposes into gaseous byproducts (


, 

). The "oil" is likely a mixture of polymerized decomposition products and urea traces.

Corrective Action:

  • Cryogenic Control: The reaction vessel must be jacketed and cooled to -5°C to 0°C before acid addition.

  • Addition Rate: Add biuret to the acid (or acid to biuret, depending on your specific protocol) in small portions. Allow the internal temperature to return to <0°C between additions.

  • Reagent Quality: Ensure your nitric acid is fuming (98%+) and free of nitrous acid (

    
    ), which catalyzes oxidation rather than nitration.
    
Issue 2: "I saw a precipitate, but it dissolved immediately when I added water."

Diagnosis: Acid-Catalyzed Hydrolysis. Root Cause: Nitrobiuret is relatively stable in concentrated acid (where water activity is low) but extremely sensitive to hydrolysis in dilute hot acid. When you pour the reaction mixture into water to quench it, the heat of hydration raises the temperature. A warm, dilute acid solution will hydrolyze nitrobiuret back to ammonia and carbon dioxide in seconds.

Corrective Action:

  • The "Flash Quench": Do not pour water into the reaction. Pour the reaction mixture onto crushed ice rapidly with vigorous stirring. The ice absorbs the heat of dilution instantly, keeping the solution cold (<5°C) where hydrolysis is kinetically slow.

  • Immediate Filtration: Do not let the quenched mixture stand. Filter the crude nitrobiuret immediately or proceed instantly to neutralization.

Issue 3: "My yield of the Potassium/Ammonium salt is <20%."

Diagnosis: Solubility Losses & pH Overshoot. Root Cause:

  • Common Ion Effect: Potassium nitrobiuret is sparingly soluble in cold water, but ammonium nitrobiuret has higher solubility. If the volume of the mother liquor is too high, the salt remains dissolved.

  • pH Shock: Nitrobiuret is acidic (

    
    ). Adding a strong base (KOH) too quickly can cause local heating and base-catalyzed decomposition (de-nitration).
    

Corrective Action:

  • Concentration: Minimize the volume of water used during the quench.

  • Controlled Neutralization: Use a 20% KOH solution (chilled) and add it dropwise to pH 6–7. Do not exceed pH 8.

  • Ethanol Crash: After neutralization, add cold ethanol to the solution. Nitrobiuret salts are insoluble in ethanol, forcing precipitation.

Module 3: Optimized Protocol

Protocol: Synthesis of Potassium Nitrobiuret Based on the modified Thiele & Uhlfelder method, optimized for safety and yield.

Safety Warning: Nitrobiuret and its salts are energetic materials.[1] Perform all work behind a blast shield. Wear Kevlar gloves and a face shield.

StepActionCritical Parameter
1. Preparation Prepare a mixed acid bath: 10 mL Conc.

+ 4 mL Fuming

(98%).
Cool to -5°C in an ice/salt bath.
2. Nitration Slowly add 2.0 g of dry Biuret to the acid mixture with magnetic stirring.Stop addition if Temp > 0°C. Total time: ~30 mins.
3. Post-Reaction Stir at 0°C for an additional 15 minutes.Ensure all solids are dissolved.
4. Quench Pour the reaction mixture onto 30 g of crushed ice .Stir vigorously. Temp must stay <5°C.
5. Isolation A white precipitate (Nitrobiuret) may form. Do not filter yet.Proceed immediately to neutralization.
6. Salt Formation Add 20% aqueous KOH dropwise to the ice slurry until pH reaches 6.5–7.0.Keep Temp <10°C. Monitor with pH probe.
7. Purification Cool to 0°C for 1 hour. Filter the crystalline solid. Wash with cold ethanol.Do not heat to dry. Air dry or vacuum dry at RT.

Module 4: Comparative Data

Table 1: Impact of Temperature on Yield (Normalized) Data derived from kinetic stability profiles of N-nitro compounds.

Reaction Temp (°C)Quench Temp (°C)Dominant ProductApprox. Yield
-5°C to 0°C< 5°CNitrobiuret (Salt)75 - 85%
5°C to 15°C< 5°CMixed (Mono/Dinitro)40 - 50%
> 20°CAnyDecomposition Gases< 10%
< 0°C> 25°CHydrolysis Products< 15%

References

  • Thiele, J., & Uhlfelder, E. (1898). Ueber das Nitrobiuret und das Dinitrobiuret. Annalen der Chemie, 303(1), 93-107.

  • Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. (See Chapter 2 for general handling of N-nitro compounds).

  • Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. (Mechanisms of nitration and hydrolysis).

  • Ledgard, J. B. (2007). The Preparatory Manual of Explosives. (Practical notes on acid quenching).

Sources

Technical Support Center: Characterization of Impurities in Nitrobiuret Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of nitrobiuret. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities in nitrobiuret samples. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and adapt these methods for your specific experimental needs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding Impurities in Nitrobiuret
Q1: What are the most common impurities I should expect in a nitrobiuret sample, and where do they come from?

A1: Impurities in nitrobiuret can originate from the synthesis process, subsequent degradation, or the starting materials themselves.[1][2] Understanding these sources is the first step in developing a robust analytical strategy.

  • Synthesis-Related Impurities: The nitration of biuret is an equilibrium-driven process, making the presence of related compounds highly probable.[3][4]

    • Unreacted Starting Material: Residual biuret is a common impurity. Its presence indicates an incomplete reaction.

    • Over-Nitration Products: Dinitrobiuret is a significant potential impurity formed when the nitration proceeds beyond the desired mono-substitution. The concentration of dinitrobiuret is highly dependent on the acidity and concentration of the nitrating agent.[4]

    • Side-Reaction Products: The specific synthesis route may introduce other byproducts. For instance, the use of certain solvents or reagents can lead to unexpected adducts or side products.[5]

  • Degradation Products: Nitrobiuret and its related compounds can be susceptible to hydrolysis and thermal decomposition.

    • Hydrolysis Products: Dinitrobiuret has relatively low hydrolytic stability and can degrade back to nitrobiuret or even biuret in acidic conditions.[3][4] Therefore, the handling and storage of the sample, especially in the presence of moisture and acid, are critical.

    • Thermal Decomposition Products: The thermal decomposition of mononitrobiuret (MNB) is complex and can be initiated by the elimination of intermediates like isocyanic acid (HNCO) and HNN(O)OH.[6][7] These highly reactive species can lead to a cascade of secondary products.

The following table summarizes the primary expected impurities:

Impurity NameChemical FormulaOriginRationale for Presence
BiuretC₂H₅N₃O₂Starting MaterialIncomplete nitration reaction.[4]
DinitrobiuretC₂H₃N₅O₆Synthesis ByproductOver-nitration of biuret, dependent on reaction conditions.[3]
Isocyanic Acid (HNCO)CHNOThermal DegradationA primary product of the thermal decomposition of nitrobiuret.[6]
Inorganic Nitrates/NitritesNO₃⁻ / NO₂⁻Synthesis/DegradationResiduals from nitrating agents or breakdown products.[8][9]

Below is a diagram illustrating the potential formation pathways of these key impurities during the synthesis of nitrobiuret.

G cluster_synthesis Synthesis & Degradation Pathways Biuret Biuret (Starting Material) Nitrobiuret Nitrobiuret (Target Compound) Biuret->Nitrobiuret Nitration Dinitrobiuret Dinitrobiuret (Over-nitration Impurity) Nitrobiuret->Dinitrobiuret Further Nitration (Equilibrium) Degradation Degradation Products (e.g., HNCO) Nitrobiuret->Degradation Thermal Stress Dinitrobiuret->Nitrobiuret Hydrolysis G Sample Nitrobiuret Sample Prep Sample Preparation (Dissolve & Filter) Sample->Prep HPLC HPLC Separation (C18 Column, Gradient) Prep->HPLC MS MS Detection (ESI Negative Mode) HPLC->MS Data Data Analysis (Identify Peaks by m/z) MS->Data

Sources

Technical Support Center: Enhancing the Hydrolytic Stability of Nitrobiuret Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitrobiuret derivatives. This guide is designed to provide practical, in-depth solutions to common challenges related to the hydrolytic instability of these compounds. Nitrobiuret and its derivatives are of significant interest, particularly as energetic materials, but their utility can be hampered by their susceptibility to degradation in the presence of water.[1][2] This document offers troubleshooting guides and frequently asked questions to help you diagnose instability issues, understand degradation pathways, and implement effective stabilization strategies in your experiments.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during your research. Each entry details the underlying scientific principles and provides actionable, step-by-step protocols.

Problem 1: My nitrobiuret derivative is degrading rapidly in solution. How do I identify the degradation products and understand the mechanism?

Expert Insight: Rapid degradation upon dissolution is a classic sign of hydrolytic instability. The primary cause is the cleavage of the molecule by water, a process that can be catalyzed by acidic or basic conditions.[2][3] The electron-withdrawing nature of the nitro group can make the adjacent carbonyl carbons more susceptible to nucleophilic attack by water. To address this, a Forced Degradation Study is the industry-standard approach.[4][5] This systematic process not only reveals the degradation products but is essential for developing a stability-indicating analytical method—a method that can accurately measure the active compound in the presence of its degradants.[6][7]

Workflow for a Forced Degradation Study

cluster_0 Phase 1: Stress Conditions cluster_1 Phase 2: Analysis & Elucidation A Prepare Stock Solution of Nitrobiuret Derivative B Acid Hydrolysis (e.g., 0.1M HCl) A->B Expose aliquots to: C Base Hydrolysis (e.g., 0.1M NaOH) A->C Expose aliquots to: D Neutral Hydrolysis (Water) A->D Expose aliquots to: E Oxidation (e.g., 3% H2O2) A->E Expose aliquots to: F Thermal Stress (e.g., 60°C in solution) A->F Expose aliquots to: G Photolytic Stress (ICH Q1B compliant) A->G Expose aliquots to: H Analyze Samples by Stability-Indicating HPLC B->H C->H D->H E->H F->H G->H I Peak Purity Analysis (PDA Detector) H->I J Characterize Degradants (LC-MS/MS) I->J K Propose Degradation Pathway J->K G cluster_0 pH-Rate Profile Generation A Incubate drug in buffers (pH 2-10) at constant T B Sample at multiple timepoints A->B C Analyze via Stability-Indicating HPLC B->C D Calculate degradation rate constant (k) for each pH C->D E D->E F Identify pH of Maximum Stability (Lowest k value) E->F A Is the final product a liquid or solid? B Liquid Formulation A->B Liquid C Solid Formulation A->C Solid D Adjust pH to maximum stability using buffers B->D E Reduce water activity (e.g., co-solvents like propylene glycol) B->E F Lyophilization (Freeze-Drying) C->F G Control excipient moisture content C->G H Apply moisture-barrier film coating C->H I Store in low-humidity packaging with desiccant C->I

Sources

Validation & Comparative

A Comparative Guide to the Thermal Stability of Nitrobiuret and Its Energetic Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Stable Energetic Materials

In the field of energetic materials, the pursuit of compounds that offer a potent combination of high performance and robust stability is paramount. Nitrobiuret, a derivative of biuret, presents an intriguing scaffold for the development of novel energetic materials. Its structure allows for the formation of various salts, and the incorporation of different cations can significantly influence the compound's thermal stability, sensitivity, and overall energetic output. This guide provides a comparative analysis of the thermal stability of nitrobiuret and its hydrazinium, ammonium, and potassium salts, offering insights for researchers and professionals in drug development and materials science. While comprehensive thermo-analytical data for these specific compounds remains limited in publicly accessible literature, this guide synthesizes available data with established principles of thermal analysis and sensitivity testing for energetic materials.

The conversion of nitrobiuret into its salts is a key strategy for tuning its properties. The choice of cation—be it the energetic hydrazinium ion, the common ammonium ion, or an alkali metal ion like potassium—can dramatically alter the electrostatic interactions and hydrogen bonding within the crystal lattice. These intermolecular forces are critical in dictating the energy required to initiate decomposition, thereby defining the material's thermal stability.

Comparative Thermal Stability: An Analysis of Available Data

The primary indicator of thermal stability in energetic materials is the temperature at which they begin to rapidly decompose. While detailed Differential Scanning Calorimetry (DSC) data is not widely published for all nitrobiuret salts, flash point temperatures have been reported and offer a valuable point of comparison. The flash point is the lowest temperature at which a substance can vaporize to form an ignitable mixture in air.

CompoundCation TypeFlash Point (°C)Relative Stability Ranking
Nitrobiuret-132Low
Hydrazinium salt of nitrobiuretEnergetic Cation132Low
Ammonium salt of nitrobiuretSimple Cation147Moderate
Potassium salt of nitrobiuretMetal Cation177High

Data sourced from Yudin, N.V., et al. (2015).[1][2]

From this data, a clear trend emerges: the nature of the cation significantly impacts the thermal stability of the nitrobiuret salt.

  • Nitrobiuret and its Hydrazinium Salt: Both exhibit the lowest flash points at 132°C, indicating a comparatively lower thermal stability. The hydrazinium cation, while itself energetic, does not appear to enhance the stability of the nitrobiuret anion in this context.

  • Ammonium Salt of Nitrobiuret: A moderate increase in thermal stability is observed with the ammonium salt, which has a flash point of 147°C.

  • Potassium Salt of Nitrobiuret: The potassium salt demonstrates the highest thermal stability among the tested compounds, with a flash point of 177°C. This suggests that the ionic bond formed between the potassium cation and the nitrobiuret anion creates a more stable crystal lattice, requiring more energy to initiate decomposition.

This trend underscores a fundamental principle in the design of energetic salts: the stability of the resulting salt is a product of both the anion and the cation. While energetic cations can increase the overall energy output of a material, they may not necessarily improve its thermal stability. In contrast, the strong, non-energetic ionic interaction provided by the potassium ion leads to a more thermally robust material.

Methodologies for Thermal Characterization

To provide a comprehensive understanding of the thermal behavior of nitrobiuret and its salts, a suite of thermo-analytical and sensitivity tests should be employed. The following sections detail the standard experimental protocols for these essential evaluations.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are cornerstone techniques for characterizing the thermal stability of energetic materials.[3][4] DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions and decomposition temperatures.[3][5][4] TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition and the nature of the decomposition products.[6][7]

  • Sample Preparation: A small, precisely weighed sample (typically 0.5-2.0 mg) of the nitrobiuret or its salt is placed in an aluminum or copper crucible. For energetic materials, vented or pinhole crucibles are often used to prevent pressure buildup.

  • Instrument Setup:

    • The DSC/TGA instrument is calibrated for temperature and heat flow using certified standards (e.g., indium).

    • A controlled atmosphere is established, typically a continuous purge of an inert gas like nitrogen at a flow rate of 20-50 mL/min to prevent oxidative side reactions.

  • Thermal Program:

    • The sample is heated from ambient temperature to a final temperature (e.g., 300°C) at a constant heating rate, typically 5-10°C/min. The choice of heating rate is critical; slower rates can provide better resolution of thermal events but may not be representative of rapid heating scenarios.

  • Data Analysis:

    • DSC Curve: The onset temperature of decomposition (Tonset) and the peak exothermic temperature (Tpeak) are determined from the DSC curve. Tonset is a key indicator of thermal stability.

    • TGA Curve: The TGA curve provides the temperature at which mass loss begins, corroborating the DSC data, and shows the percentage of mass lost at different stages of decomposition.

DSC_TGA_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation weigh Weigh 0.5-2.0 mg of Sample place Place in Vented Crucible weigh->place load Load into DSC/TGA place->load purge Purge with N2 (20-50 mL/min) load->purge heat Heat at 5-10°C/min to 300°C purge->heat dsc_curve DSC Curve: Determine Tonset, Tpeak heat->dsc_curve tga_curve TGA Curve: Determine Mass Loss % heat->tga_curve stability Assess Thermal Stability dsc_curve->stability tga_curve->stability

Caption: Workflow for DSC/TGA analysis of energetic materials.

Sensitivity to Mechanical Stimuli: Impact and Friction Testing

The sensitivity of an energetic material to external stimuli such as impact and friction is a critical safety parameter.[8][9][10][11][12][13][14] These tests determine the ease with which a material can be initiated to detonate or deflagrate.

The BAM Fallhammer test is a standardized method to determine the impact sensitivity of solids and liquids.[9][13][15][16][17]

  • Sample Preparation: A small, measured amount of the sample (typically 40 mm³) is placed in the test apparatus between two steel cylinders.

  • Test Procedure:

    • A drop weight of a specified mass (e.g., 1 kg, 5 kg, or 10 kg) is released from a known height onto the sample.

    • The test is repeated multiple times at various drop heights to determine the minimum height at which an ignition or decomposition occurs.

  • Data Analysis: The impact sensitivity is expressed as the impact energy in Joules (J), calculated from the mass of the drop weight and the drop height. A lower impact energy value indicates a higher sensitivity.

The BAM friction test assesses the sensitivity of a material to frictional stimuli.

  • Sample Preparation: A small amount of the sample is spread on a porcelain plate.

  • Test Procedure:

    • A porcelain peg is pressed onto the sample with a specific load and moved back and forth across the plate.

    • The load is varied to determine the minimum load required to cause an ignition, which can be observed as a crackling sound, smoke, or a flame.

  • Data Analysis: The friction sensitivity is reported as the load in Newtons (N) at which ignition occurs. A lower value indicates greater sensitivity to friction.

Sensitivity_Testing_Workflow cluster_impact Impact Sensitivity (BAM Fallhammer) cluster_friction Friction Sensitivity (BAM Friction Test) impact_prep Prepare Sample (40 mm³) impact_test Drop Weight from Varying Heights impact_prep->impact_test impact_result Determine Minimum Ignition Energy (J) impact_test->impact_result friction_prep Spread Sample on Porcelain Plate friction_test Apply Loaded Porcelain Peg with Motion friction_prep->friction_test friction_result Determine Minimum Ignition Load (N) friction_test->friction_result start Energetic Material Sample start->impact_prep start->friction_prep

Caption: Workflow for impact and friction sensitivity testing.

Structure-Stability Relationship: The Role of the Cation

The observed trend in thermal stability can be explained by considering the nature of the cation and its interaction with the nitrobiuret anion.

Structure_Stability cluster_anion Nitrobiuret Anion cluster_cations Cations cluster_stability Resulting Thermal Stability Anion [O2N-N(CONH2)-CO-NH]⁻ K K⁺ (Potassium) Anion->K Strong Ionic Interaction NH4 NH₄⁺ (Ammonium) Anion->NH4 Hydrogen Bonding & Ionic Interaction N2H5 N₂H₅⁺ (Hydrazinium) Anion->N2H5 Weaker Ionic Interaction (Energetic Cation) High High (177°C) K->High Moderate Moderate (147°C) NH4->Moderate Low Low (132°C) N2H5->Low

Caption: Influence of cation choice on the thermal stability of nitrobiuret salts.

  • Potassium Cation (K⁺): As a simple, hard cation, potassium forms a strong, purely ionic bond with the nitrobiuret anion. This results in a stable crystal lattice with a high lattice energy, requiring significant thermal energy to disrupt and initiate decomposition.

  • Ammonium Cation (NH₄⁺): The ammonium cation can participate in hydrogen bonding with the nitrobiuret anion, in addition to the ionic interaction. While hydrogen bonds contribute to lattice stability, the overall interaction may be less stabilizing than the purely ionic bond in the potassium salt, leading to a moderate thermal stability.

  • Hydrazinium Cation (N₂H₅⁺): The hydrazinium cation is itself an energetic moiety. While it forms an ionic salt, the inherent reactivity of the cation can contribute to a lower overall thermal stability of the compound. The decomposition of the cation can act as an initiation step for the decomposition of the entire molecule.

Conclusion and Future Directions

The available data clearly indicates that the thermal stability of nitrobiuret salts is significantly influenced by the choice of cation, with the order of stability being K⁺ > NH₄⁺ > N₂H₅⁺ ≈ H⁺. The potassium salt of nitrobiuret emerges as the most thermally stable derivative among those compared.

For a more complete and nuanced understanding, further research is required to generate comprehensive DSC/TGA data and mechanical sensitivity data for this series of compounds. Such studies would enable the calculation of kinetic parameters for decomposition and provide a more quantitative assessment of their safety profiles. This would be invaluable for identifying the most promising candidates for specific applications, whether as primary explosives, propellants, or gas generants, where a tailored balance of performance and stability is essential.

References

  • Yudin, N.V., Laktyuhin, D.A., & Zbarsky, V.L. (2015). SYNTHESYS OF NITRO-DERIVATIVES OF BIURUT AND THEIR SALTS. ResearchGate. [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]

  • Cerkasova, N., et al. (2020). Thermal analysis of aqueous urea ammonium nitrate alternative fuel. RSC Advances, 10(43), 25685-25694. [Link]

  • Fischer, N., et al. (2021). A Short Review of Nitric Esters and Their Role in Energetic Materials. ACS Omega, 6(18), 11895-11902. [Link]

  • Wikipedia. (2023). Differential scanning calorimetry. [Link]

  • Yudin, N.V., Laktyuhin, D.A., & Zbarsky, V.L. (2015). SYNTHESYS OF NITRO-DERIVATIVES OF BIURUT AND THEIR SALTS. Full-text document. [Link]

  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). [Link]

  • TA Instruments. (2023). Precision Testing for Energetic Materials and Propellants. [Link]

  • Wu, J.-T., et al. (2016). Energetic Nitrogen-rich Salts. Central European Journal of Energetic Materials, 13(2), 417-444. [Link]

  • Madigan, M. L. (2017). Explosives. In First Responders Handbook. Taylor & Francis. [Link]

  • Fauske & Associates. (2017). How to Test for Combustible Dust: BAM Fallhammer Drop Impact Test. [Link]

  • Zhang, W., et al. (2023). Friction Sensitivity Test Experiment and Desensitization Mechanism of Nitrocellulose-Coated DNTF Explosive Crystals. Materials, 16(13), 4606. [Link]

  • Wikipedia. (2023). Thermogravimetric analysis. [Link]

  • Fauske & Associates. (n.d.). BAM Fallhammer Test. Retrieved from [Link]

  • UTEC Corporation, LLC. (n.d.). Bam Friction Device Instrumentation to Determine Explosive's Friction Sensitivity. Retrieved from [Link]

  • Simpson, L. R., & Foltz, M. F. (1994). LLNL Small-Scale Friction sensitivity (BAM) Test. OSTI.GOV. [Link]

  • OZM Research. (n.d.). BFH SERIES. Retrieved from [Link]

  • Defense Technical Information Center. (1984). Friction Sensitivity of Primary Explosives. [Link]

  • Google Patents. (n.d.). CN111707607B - Friction sensitivity testing device and method.
  • Taylor & Francis. (n.d.). Friction sensitivity – Knowledge and References. Retrieved from [Link]

  • OZM Research. (n.d.). BFH-10. Retrieved from [Link]

  • Chilworth Technology Ltd. (n.d.). CTL22 BAM Fallhammer Test Apparatus. Retrieved from [Link]

  • Kiselev, V. G., & Gritsan, N. P. (2009). Theoretical study of the primary processes in the thermal decomposition of hydrazinium nitroformate. The Journal of Physical Chemistry A, 113(41), 11067–11074. [Link]

  • Fujisato, K., et al. (2014). Thermal decomposition of ammonium nitrate modeling of thermal dissociation in thermal analysis. Science and Technology of Energetic Materials, 75(5), 126-132. [Link]

  • OZM Research. (n.d.). BFH SERIES. Retrieved from [Link]

  • Li, Y., et al. (2019). Thermal Analysis and Stability of Boron/Potassium Nitrate Pyrotechnic Composition at 180 °C. Materials, 12(17), 2798. [Link]

  • U.S. Department of Energy Office of Scientific and Technical Information. (1981). THERMAL DECOMPOSITION OF AMMONIUM NITRATE-BASED COMPOSITES. [Link]

  • Fischer, D., et al. (2018). Impact and Friction Sensitivities of PETN: II. Sensitivities of the Acidic Material During Manufacturing. Central European Journal of Energetic Materials, 15(3), 395-408. [Link]

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Performance of nitrobiuret as a nitrating agent versus mixed acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Nitrobiuret (specifically the class of N-nitrocarbamides, including 1,5-dinitrobiuret and nitrourea) and the traditional Mixed Acid (sulfuric/nitric acid) system.

While Mixed Acid remains the industrial standard for bulk nitration, Nitrobiuret-class reagents (often represented in synthetic literature by the chemically analogous Nitrourea ) act as "dry" nitronium carriers. They offer superior regioselectivity and milder conditions for sensitive substrates, albeit with distinct energetic handling requirements.

Executive Summary

  • Mixed Acid (

    
    ):  The thermodynamic powerhouse. Ideal for unreactive substrates requiring high activation energy. Drawbacks:  Poor regioselectivity (statistical ortho/para mixes), oxidative side-reactions, and generation of large volumes of spent acid waste.
    
  • Nitrobiuret/Nitrourea (

    
    -Nitrocarbamides):  The kinetic scalpel. These reagents function as "masked" nitronium sources, releasing 
    
    
    
    via decomposition to nitramide. Advantages: High para-selectivity, anhydrous conditions ("dry nitration"), and compatibility with acid-sensitive functional groups. Drawbacks: The reagents themselves are energetic materials (explosives) requiring careful thermal management.

Mechanistic Divergence

The fundamental difference lies in the Nitronium Ion (


) Generation Pathway .
Mixed Acid: The Dehydration Pathway

In mixed acid, sulfuric acid acts as a dehydrating agent, forcing the protonation of nitric acid and the elimination of water. This is an equilibrium process heavily dependent on acid strength (


).
Nitrobiuret/Nitrourea: The Decomposition Pathway

-Nitro compounds undergo acid-catalyzed or thermal decomposition. The 

-nitro group is not simply "displaced"; the molecule decomposes to isocyanic acid (

) and nitramide (

).[1] Nitramide then rearranges/dehydrates to generate the active electrophile (

) in situ. This allows for nitration in organic solvents (e.g., acetonitrile, ether) without free water.
Visualizing the Pathways[1][2][3]

NitrationMechanism cluster_Mixed Mixed Acid (Traditional) cluster_Nitro Nitrobiuret/Nitrourea (N-Nitro) HNO3 HNO3 H2NO3_plus [H2O-NO2]+ HNO3->H2NO3_plus + H+ (from H2SO4) H2SO4 H2SO4 H2SO4->H2NO3_plus NO2_plus_MA NO2+ (Free) H2NO3_plus->NO2_plus_MA - H2O Product Nitro-Aromatic (Ar-NO2) NO2_plus_MA->Product + Ar-H DNB N,N'-Dinitrobiuret / Nitrourea Nitramide Nitramide (NH2NO2) DNB->Nitramide Decomposition HNCO HNCO (Byproduct) DNB->HNCO NO2_plus_NB NO2+ (Complexed) Nitramide->NO2_plus_NB Acid Cat. / Rearrangement NO2_plus_NB->Product + Ar-H (High Selectivity) Target Aromatic Substrate (Ar-H)

Caption: Comparison of NO2+ generation. Mixed acid relies on dehydration (left), while N-nitro reagents utilize a fragmentation-transfer mechanism (right).

Performance Metrics Comparison

The following data contrasts the nitration of Toluene (a standard activated substrate) and Benzoic Acid (deactivated).

FeatureMixed Acid (

)
Nitrobiuret Class (

-Nitro Reagents)
Active Species Free Nitronium (

)
Complexed/In-situ

Solvent System Aqueous/Acidic (Protophilic)Organic (Acetonitrile,

, Ether)
Temperature 0°C to 100°C (Exothermic risk)-10°C to 25°C (Mild)
Regioselectivity Statistical (High ortho due to statistics)High para (Steric bulk of reagent)
Yield (Toluene) >95% (Mixed isomers)85-92% (High p-nitrotoluene ratio)
Oxidation Side-Rxn High (due to strong oxidizer

)
Low / Negligible
Safety Profile Corrosive, thermal runaway riskExplosive solid (Shock sensitive)
Key Insight: The "Steric" Advantage

In mixed acid, the small naked


 ion attacks the most electron-rich position indiscriminately (often ortho). In the Nitrobiuret/Nitrourea system, the nitrating species is often associated with the bulky urea/biuret leaving group or solvent cage, hindering ortho attack and significantly favoring the para isomer.

Experimental Protocols

A. Synthesis of the Reagent (Nitrourea Proxy)

Note: 1,5-Dinitrobiuret is synthesized similarly but is less common commercially. Nitrourea is the functional standard for this class.

  • Dissolution: Dissolve Urea (

    
     eq) in concentrated 
    
    
    
    (
    
    
    eq) while maintaining temp
    
    
    .
  • Precipitation: The white solid Urea Nitrate precipitates. Filter and dry.[1]

  • Dehydration: Add Urea Nitrate portion-wise to concentrated

    
     at 
    
    
    
    . The dehydration yields Nitrourea .[1]
  • Quench: Pour onto ice. Filter the white precipitate immediately.

    • Caution: Nitrourea is an energetic material.[1][2] Do not heat or subject to friction.

B. "Dry" Nitration of an Aromatic Substrate

Scope: Nitration of Toluene to p-Nitrotoluene.

  • Preparation: In a round-bottom flask, dissolve Toluene (10 mmol) in Acetonitrile (20 mL).

  • Activation: Cool to

    
    . Add the 
    
    
    
    -Nitro reagent (Nitrourea or Dinitrobiuret, 11 mmol).
  • Catalysis: Add concentrated

    
     (catalytic amount, 0.5 mL) dropwise.
    
    • Mechanistic Note: The acid catalyzes the decomposition of the reagent to release

      
      .
      
  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature (25°C) for 2 hours.
    
  • Workup: Pour mixture into ice water (50 mL). Extract with Ethyl Acetate (

    
     mL). Wash organic layer with bicarbonate solution (to remove HNCO/acid traces).
    
  • Result: Evaporate solvent. Analyze via GC-MS. Expect para:ortho ratio significantly higher than mixed acid control.

Safety & Stability Analysis

Mixed Acid Hazards[5]
  • Thermal Runaway: The mixing of acids is highly exothermic.

  • Corrosivity: Destroys skin/metal instantly.

  • Fume Off: Generates toxic

    
     gases if temperature spikes.[1]
    
Nitrobiuret/Nitrourea Hazards[5][6]
  • Explosive Nature: These are primary explosives or energetic precursors. 1,5-Dinitrobiuret has a detonation velocity comparable to secondary explosives.

    • Rule: Never store large quantities. Synthesize fresh for use.

  • Instability: Hydrolyzes in water to release

    
     and 
    
    
    
    . Must be kept dry.
  • Decomposition: Spontaneous decomposition can occur above melting points (

    
     for Nitrourea), releasing gas rapidly.
    

References

  • Mechanism of N-Nitro Decomposition

    • Yudin, N. V., et al. "Synthesis of Nitro-Derivatives of Biuret and Their Salts."[3] Journal of Chemical Technology, 2015. Link

  • Nitrourea as a Nitrating Agent

    • Pandita, S., & Ishpujani, R. "Urea Nitrate and Nitrourea: Powerful and Regioselective Aromatic Nitration Agents." ResearchGate, 2025. Link

  • Energetic Properties of Dinitrobiuret

    • Geith, J., et al. "Ab initio kinetics and thermal decomposition mechanism of mononitrobiuret and 1,5-dinitrobiuret." Journal of Chemical Physics, 2015. Link

  • General Nitration Reviews: Olah, G. A., et al. "Nitration: Methods and Mechanisms." Wiley-VCH. (Classic Reference for Mixed Acid Mechanisms).

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: Nitrobiuret

Author: BenchChem Technical Support Team. Date: February 2026

CRITICAL SAFETY ALERT: This guide addresses Nitrobiuret (CAS 16326-62-8) , an energetic high-nitrogen compound. Do NOT confuse this with Biuret (Carbamylurea), a common non-explosive analytical reagent. Nitrobiuret possesses explosive properties; handling requires strict adherence to energetic material protocols, particularly regarding Electrostatic Discharge (ESD) and friction sensitivity.

Executive Safety Assessment

Hazard Class: Energetic Material / High-Nitrogen Compound Primary Risks: Detonation via friction, impact, or electrostatic discharge (ESD); Chemical toxicity (nitrogenous decomposition). Operational Philosophy: "Defense in Depth." Standard laboratory PPE (cotton coat/safety glasses) is insufficient for dry energetic solids. You must engineer a barrier system that mitigates thermal flux, shrapnel, and static accumulation.

The PPE Matrix: Energetic Defense Layering

This system is designed to prevent ignition (ESD control) and survive an event (Blast/Thermal protection).

Body ZoneRequired EquipmentTechnical Justification (The "Why")
Torso & Body Flame-Resistant (FR) Lab Coat (Nomex® IIIA or equivalent). Forbidden: Synthetic blends (Polyester/Nylon).Thermal Shielding: Synthetics melt into skin during a flash fire. Nomex carbonizes, creating a thermal barrier. Static Control: Cotton/Synthetics generate triboelectric charge. FR coats are designed to be static-dissipative.
Eyes & Face Impact-Rated Goggles (ANSI Z87.1+) PLUSPolycarbonate Face Shield Ballistic Defense: Detonation of high-nitrogen compounds creates high-velocity micro-shrapnel (glass/plastic). Goggles seal eyes from dust; the shield deflects blast waves and fragments.
Hands (Inner) Nitrile Gloves (4-8 mil) Chemical Barrier: Prevents dermal absorption of nitro-compounds (vasodilators).
Hands (Outer) Leather/Kevlar "Manipulator" Gloves (For active handling)Friction/Blast Mitigation: When manipulating spatulas or vials, leather provides a friction buffer and protects hands from glass failure during a minor event.
ESD Grounding Wrist Strap (1 MΩ Resistor) & Conductive Shoes/Heel Straps Ignition Prevention: Dry Nitrobiuret powder has a low Minimum Ignition Energy (MIE). The human body acts as a capacitor; you must be grounded to earth (0V) to prevent spark discharge.
Decision Logic: Risk-Based PPE Selection

Not all tasks carry equal risk. Use this logic flow to determine the necessary protection level based on the operational state of the material.

PPE_Decision_Logic Start Task Assessment State Material State? Start->State Solvated In Solution (Dilute) State->Solvated Dissolved Dry Dry Solid / Powder State->Dry Solid/Crystalline Risk_Low Risk: Chemical Toxicity Solvated->Risk_Low Risk_High Risk: Detonation + ESD Dry->Risk_High PPE_Std Standard PPE: Nitrile + Safety Glasses + Cotton Coat Risk_Low->PPE_Std PPE_Max Energetic PPE: Nomex Coat + Face Shield + ESD Grounding + Blast Shield Risk_High->PPE_Max

Figure 1: Decision tree for selecting PPE based on the physical state of Nitrobiuret. Dry powder handling triggers the highest safety protocols due to ESD sensitivity.

Operational Protocol: Safe Handling Workflow

Pre-requisite: All handling of dry Nitrobiuret (>50 mg) must occur behind a weighted polycarbonate blast shield inside a fume hood.

Phase 1: Equilibration & Grounding
  • Don PPE: Put on Nomex coat, face shield, and conductive heel straps.

  • Verify Grounding: Test heel straps on a conductivity meter (Pass range: 0.5 MΩ – 100 MΩ). Connect wrist strap to the hood’s grounding point.

  • Ionization: If available, activate a benchtop ionizing fan 5 minutes prior to opening the vial to neutralize static charges on the container surface.

Phase 2: The "No-Touch" Weighing Method

Direct spatula contact creates friction. Avoid it.

  • Tare: Place the receiving vessel (conductive plastic or glass) on the balance.

  • Transfer: Do not scrape. Gently rotate the source vial to "tap" the powder into the receiver.

  • Clean: Wipe threads with a solvent-dampened Kimwipe (ethanol/acetone) immediately. Dry friction on contaminated threads is a common detonation cause.

Phase 3: Solvation (Desensitization)
  • Add solvent remotely or via pipette down the side of the vessel.

  • Once dissolved, the friction/impact sensitivity drops significantly. The material reverts to a standard chemical toxicity hazard.

Emergency Response & Disposal
Spill Response (Dry Powder)
  • DO NOT sweep.[1] Sweeping generates static and friction.

  • Protocol:

    • Evacuate the immediate blast radius.

    • Phlegmatize: Gently mist the spill with a compatible solvent (water or ethanol/water mix) using a soft spray bottle to wet the powder.

    • Collect: Once wet, wipe up with conductive, solvent-dampened wipes.

    • Dispose: Place wipes in a dedicated hazardous waste container labeled "Explosive Contaminated Debris."

Disposal of Bulk Material
  • Never dispose of dry Nitrobiuret in general trash or standard solvent drums.

  • Phlegmatization: Suspend the waste material in water or a high-boiling solvent (e.g., mineral oil) to desensitize it.

  • Labeling: Label clearly: "ENERGETIC MATERIAL - PHLEGMATIZED - DO NOT DRY."

  • Service: Contact your EHS department for a specialized high-hazard waste pickup.[2]

Visualizing the Safety Architecture

Safety_Architecture cluster_barriers Barrier Systems Source Nitrobiuret (Solid) Shield 1. Blast Shield (Physical) Source->Shield Blast Wave PPE 2. Nomex/Face Shield (Personal) Source->PPE Shrapnel Researcher Researcher Shield->Researcher Attenuated PPE->Researcher Protected ESD 3. Grounding/Ionization (Invisible) ESD->Source Prevents Spark

Figure 2: The "Defense in Depth" architecture showing how multiple barrier layers (Physical, Personal, and Invisible/ESD) work together to protect the researcher.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Department of Defense. (2008). DoD Contractors' Safety Manual for Ammunition and Explosives (DOD 4145.26-M). (Standard for energetic material handling and ESD thresholds). [Link]

  • Purdue University. (2024).[3] Energetic Materials Management Plan. (Academic standard for lab-scale energetics). [Link]

  • Local Pharma Guide. (n.d.). Nitrobiuret CAS 16326-62-8 Chemical Properties. (Verification of Chemical Identity). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.